TP-5801 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H32BrF3N8O3 |
|---|---|
Peso molecular |
641.5 g/mol |
Nombre IUPAC |
5-bromo-4-N-[2-(dimethylamino)-3-pyridinyl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H31BrN8O.C2HF3O2/c1-16-13-19(21(34-5)14-20(16)33-11-9-32(4)10-12-33)29-24-27-15-17(25)22(30-24)28-18-7-6-8-26-23(18)31(2)3;3-2(4,5)1(6)7/h6-8,13-15H,9-12H2,1-5H3,(H2,27,28,29,30);(H,6,7) |
Clave InChI |
OMNWGLQEHKZJOM-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The intricate signaling of TNK1 and its targeted inhibition by TP-5801 TFA
A comprehensive analysis for researchers and drug development professionals in oncology and immunology.
Introduction: Tyrosine Kinase Non-Receptor 1 (TNK1), a member of the ACK family of non-receptor tyrosine kinases, has emerged as a significant therapeutic target in oncology and immune-related disorders.[1] Dysregulation of TNK1 is implicated in the development and progression of various cancers, including lung, breast, and colorectal cancer, as well as autoimmune diseases.[1] This technical guide provides an in-depth exploration of the TNK1 signaling pathway and the mechanism of action of TP-5801 TFA, a potent and selective inhibitor of TNK1.
The TNK1 Signaling Pathway: A Dual Role in Cellular Regulation
TNK1 plays a multifaceted role in crucial cellular processes such as growth, differentiation, and apoptosis.[1] Its activity is tightly regulated through a complex interplay of protein-protein interactions and post-translational modifications.
Regulation of TNK1 Activity:
The kinase activity of TNK1 is dynamically controlled, toggling between an inactive and an active state.[2][3]
-
Inactivation by 14-3-3 Proteins: In its inactive state, TNK1 is sequestered in the cytoplasm through its interaction with 14-3-3 proteins.[2][3][4] This binding is facilitated by the phosphorylation of TNK1 at Serine 502 by MARK (Microtubule Affinity Regulating Kinase).[2][3]
-
Activation by Ubiquitin Binding: The release of TNK1 from 14-3-3 proteins allows it to translocate to ubiquitin-rich clusters.[2][3] The C-terminus of TNK1 contains a ubiquitin-association (UBA) domain that binds to poly-ubiquitin chains with high affinity.[2][3][4] This interaction with ubiquitin is essential for the activation of TNK1's kinase activity.[2][3]
Downstream Signaling Cascades:
Activated TNK1 can modulate several downstream signaling pathways, influencing a range of cellular outcomes:
-
STAT3 Pathway: One of the most critical downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[5] TNK1 directly phosphorylates STAT3, leading to its activation.[5] Activated STAT3 then translocates to the nucleus and promotes the transcription of target genes involved in cell cycle progression and survival.[5] Constitutive activation of the TNK1-STAT3 signaling axis is a key driver in the pathogenesis of various cancers.[5]
-
Ras-MAPK Pathway: TNK1 has been shown to negatively regulate the Ras-MAPK pathway.[6][7] It can uncouple the Grb2-Sos1 complex, which is essential for Ras activation, thereby suppressing downstream signaling through Raf1 and MAPK.[6] This suggests a tumor-suppressive role for TNK1 in certain contexts.
-
NF-κB Pathway: TNK1 can facilitate TNFα-induced apoptosis by inhibiting the activation of the NF-κB survival signaling pathway.[8][9] It achieves this by preventing the transactivation of NF-κB without affecting its DNA binding.[9]
-
Interferon (IFN) Signaling: In the context of the innate immune response, TNK1 plays a role in potentiating JAK-STAT signaling downstream of the type I IFN receptor.[10] Upon IFN stimulation, TNK1 is recruited to the receptor complex and becomes phosphorylated, enhancing its kinase activity and leading to the phosphorylation of STAT1 at both tyrosine 701 and serine 727.[10]
This compound: A Potent and Selective TNK1 Inhibitor
This compound is the trifluoroacetate (B77799) salt of TP-5801, a small molecule inhibitor designed to specifically target the enzymatic activity of TNK1.[8][11]
Mechanism of Action:
TP-5801 acts as an ATP-competitive inhibitor.[8][11] It binds to the ATP-binding pocket of the TNK1 enzyme, thereby blocking the transfer of phosphate (B84403) groups to its downstream substrates.[5][8][11] This inhibition of TNK1's kinase activity effectively disrupts the aberrant signaling pathways that contribute to uncontrolled cell proliferation and tumor growth.[8] By preventing the phosphorylation of key downstream targets like STAT3, TP-5801 leads to the downregulation of genes involved in cell cycle progression and survival.[5]
Quantitative Data Summary
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of TP-5801
| Target Kinase | IC₅₀ (nM) |
|---|---|
| TNK1 | 1.40 |
| Aurora A | 5380 |
| Other Kinase 1 | >10000 |
| Other Kinase 2 | >10000 |
| Other Kinase 3 | >10000 |
Data synthesized from Chan et al., 2021, Nature Communications and its supplementary data.[12]
Table 2: In Vitro Cellular Proliferation IC₅₀ Values for TP-5801
| Cell Line | Driving Oncogene | IC₅₀ |
|---|---|---|
| Ba/F3 | WT TNK1 | 76.78 nM |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM |
| Ba/F3 | BCR-ABL | 8.5 µM |
| Ba/F3 | IL-3 | 1.2 µM |
| L540 | TNK1-dependent | low nM |
Data from MedChemExpress, citing Chan et al., 2021.[13][14]
Table 3: In Vivo Efficacy of TP-5801 in Mouse Xenograft Models
| Model | Dosing | Outcome |
|---|---|---|
| Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan |
Data from MedChemExpress, citing Chan et al., 2021.[13][14]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize the activity of TNK1 and the efficacy of this compound.
1. In Vitro Kinase Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TNK1 kinase.
Materials:
-
Purified recombinant TNK1 enzyme
-
Suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant TNK1 enzyme and the substrate to their optimal concentrations in the kinase assay buffer.
-
Assay Reaction: a. Add the diluted this compound or vehicle control (DMSO) to the assay plate wells. b. Add the diluted TNK1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. b. Add the Kinase Detection Reagent to convert ADP to ATP and allow the luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
2. Cellular Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
TNK1-dependent and -independent cancer cell lines (e.g., L540, Ba/F3)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom or opaque-walled plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
DMSO (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement:
-
For MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
3. Western Blotting for Phospho-STAT3
Objective: To determine the effect of this compound on the phosphorylation of STAT3 in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (pSTAT3) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-pSTAT3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: a. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. b. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total STAT3 antibody as a loading control.
-
Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.
4. Mouse Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
TNK1-dependent human cancer cells (e.g., L540)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control to the respective groups via oral gavage at a predetermined dose and schedule (e.g., once daily).
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess efficacy.
References
- 1. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. "Discovery of a Novel Regulatory Mechanism of TNK1 by 14-3-3 and Its Ub" by Tsz Yin Chan [scholarsarchive.byu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tnk1/Kos1: A Novel Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. benchchem.com [benchchem.com]
- 9. Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
TP-5801 TFA: A Selective TNK1 Inhibitor for Preclinical Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TP-5801 TFA is a potent and selective, orally active inhibitor of the non-receptor tyrosine kinase, TNK1 (Thirty-eight-negative kinase 1).[1][2] Emerging research has identified TNK1 as a proto-oncogene implicated in the pathogenesis of various cancers through the dysregulation of cell growth, differentiation, and apoptosis.[3][4] TP-5801 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of TNK1, thereby inhibiting its kinase activity and disrupting downstream signaling pathways, notably the STAT3 signaling cascade.[3][5] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo efficacy, detailed experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.
Core Molecular and Physical Data
TP-5801 is utilized as its trifluoroacetic acid (TFA) salt to enhance its solubility and stability for research applications.[3]
| Property | TP-5801 (Free Base) | Trifluoroacetic Acid (TFA) | This compound |
| Molecular Formula | C₂₄H₃₁BrN₈O | C₂HF₃O₂ | C₂₆H₃₂BrF₃N₈O₃ |
| Molecular Weight | 527.46 g/mol | 114.02 g/mol | 641.48 g/mol |
| Appearance | Solid | Colorless liquid | Light yellow to green yellow solid |
Mechanism of Action and Signaling Pathway
TP-5801 is a highly specific inhibitor of TNK1.[3][6] Its primary mechanism of action is the competitive inhibition of the ATP-binding site within the TNK1 enzyme.[3][7] This blockade prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades that contribute to uncontrolled cell proliferation and tumor growth.[3][4]
The activity of TNK1 is regulated by interactions with 14-3-3 proteins, which sequester TNK1 to inhibit its kinase activity, and by ubiquitin-rich clusters, which promote its activation.[1][8] Activated TNK1 influences several downstream pathways, including the Ras-MAPK pathway and interferon (IFN) signaling via STAT1 phosphorylation.[3][9][10] Notably, TNK1 is a key upstream activator of STAT3, and by inhibiting TNK1, TP-5801 effectively reduces STAT3 phosphorylation, leading to the downregulation of STAT3 target genes involved in cell cycle progression and survival.[5]
TNK1 signaling pathway and the inhibitory action of TP-5801.
Quantitative In Vitro and In Vivo Data
TP-5801 has demonstrated potent and selective activity in various preclinical models.[5]
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) |
| TNK1 | 1.40 |
| Aurora A | 5380 |
| Other Kinase 1 | >10000 |
| Other Kinase 2 | >10000 |
| Other Kinase 3 | >10000 |
Data synthesized from Chan et al., 2021, Nature Communications and its supplementary data.[1]
In Vitro Cellular Proliferation IC₅₀ Values
| Cell Line | Driver | IC₅₀ |
| Ba/F3 | WT TNK1 | 76.78 nM |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM |
| Ba/F3 | BCR-ABL | 8.5 µM |
| Ba/F3 | IL-3 | 1.2 µM |
| L540 | TNK1-dependent | low nM |
Data from MedChemExpress, citing Chan et al., 2021.[1][2]
In Vivo Efficacy in Mouse Xenograft Models
| Model | Dosing | Outcome |
| Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan |
| Localized Tumor Growth Model | 50 mg/kg, once daily for 7 days | Inhibition of localized tumor growth |
Data from MedChemExpress, citing Chan et al., 2021.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described in the literature for the evaluation of this compound.[1]
In Vitro Kinase Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TNK1 and other kinases.
Materials:
-
Purified recombinant TNK1 enzyme
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP solution
-
³³P-labeled ATP
-
Substrate peptide
-
This compound (serially diluted)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and TP-5801 at various concentrations in the kinase buffer.
-
Initiate the reaction by adding a mixture of ATP and ³³P-labeled ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ³³P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of TP-5801 and determine the IC₅₀ value by non-linear regression analysis.
General workflow for a radiometric kinase inhibition assay.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the growth of TNK1-dependent and non-dependent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Ba/F3, L540)
-
Cell culture medium and supplements
-
96-well plates
-
This compound (serially diluted)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
TNK1-driven cancer cells
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at the specified dose and schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise and weigh the tumors.
-
Perform western blot analysis of tumor lysates to assess target engagement (e.g., reduction in p-STAT3).
General workflow for a mouse xenograft study.
Conclusion
This compound is a potent and selective TNK1 inhibitor with demonstrated anti-tumor activity in both in vitro and in vivo preclinical models.[1][2] Its mechanism of action, centered on the inhibition of the TNK1-STAT3 signaling pathway, provides a strong rationale for its investigation as a potential therapeutic agent for cancers driven by TNK1 dysregulation.[5] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. uniprot.org [uniprot.org]
TP-5801 TFA: A Comprehensive Technical Analysis of its Downstream Effects on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-5801 TFA is a potent and orally active small molecule inhibitor of Thirty-eight-Negative Kinase 1 (TNK1), a non-receptor tyrosine kinase implicated in the pathogenesis of various cancers.[1][2] Dysregulation of TNK1 activity can lead to aberrant cellular signaling, promoting cell growth, differentiation, and apoptosis.[1][2] This technical guide provides a detailed overview of the mechanism of action of this compound, with a specific focus on its downstream effects on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action
The primary molecular target of TP-5801 is TNK1, also known as Activated CDC42 Kinase 1 (ACK1).[3] TP-5801 functions by competitively binding to the ATP-binding pocket of the TNK1 enzyme.[1][4] This action inhibits the catalytic activity of TNK1, thereby preventing the phosphorylation of its downstream substrates.[1][2] The inhibition of these signaling cascades disrupts the uncontrolled cell proliferation and survival characteristic of certain cancer cells.[1][2] The trifluoroacetic acid (TFA) salt form of TP-5801 is utilized to enhance its solubility and stability for research applications.[1]
The TNK1-STAT3 Signaling Axis
A critical downstream effector of TNK1 is STAT3.[3][5] The constitutive activation of the TNK1-STAT3 signaling pathway has been implicated in the development of various cancers.[3] By inhibiting TNK1, TP-5801 effectively curtails the phosphorylation of STAT3.[3][6] This reduction in phosphorylated STAT3 (pSTAT3) leads to the downregulation of STAT3 target genes that are crucial for cell cycle progression and survival.[3]
Quantitative Data
The inhibitory activity of TP-5801 has been assessed through various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of TP-5801
| Target Kinase | IC₅₀ (nM) |
| TNK1 | 1.40[3][6] |
| Aurora A | 5380[7] |
| Other Kinase 1 | >10000[7] |
| Other Kinase 2 | >10000[7] |
| Other Kinase 3 | >10000[7] |
Table 2: In Vitro Cellular Proliferation IC₅₀ Values for TP-5801
| Cell Line | Driving Mutation | IC₅₀ |
| Ba/F3 | WT TNK1 | 76.78 nM[3] |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM[3] |
| Ba/F3 | BCR-ABL | 8.5 µM[3] |
| Ba/F3 | IL-3 | 1.2 µM[3] |
| L540 | TNK1-dependent | low nM[3] |
Table 3: In Vivo Efficacy of TP-5801 in Mouse Xenograft Models
| Model | Dosing | Outcome |
| Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan[3] |
| L540 mouse model | 50 mg/kg, once daily for 7 days | Inhibition of localized tumor growth and reduced phospho-STAT3[6] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following protocols are based on established methods for evaluating the effects of this compound.
Western Blotting for Phospho-STAT3
Objective: To determine the effect of this compound on the phosphorylation of STAT3 in cancer cell lines.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3 overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.[4]
References
Unraveling TP-5801 TFA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of TP-5801 trifluoroacetate (B77799) (TFA), a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, properties, mechanism of action, and relevant experimental protocols associated with this compound.
Core Chemical and Physical Properties
TP-5801 TFA is the trifluoroacetate salt of the active compound TP-5801, a formulation intended to enhance solubility and stability for research applications.[1] The fundamental characteristics of the compound are summarized below.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₆H₃₂BrF₃N₈O₃[2] |
| Molecular Weight | 641.48 g/mol [2] |
| Appearance | Light yellow to green-yellow solid[2] |
| Solubility | Soluble in DMSO at 100 mg/mL (requires sonication)[3] |
| Storage Conditions | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months, protected from moisture and light.[4][5] |
Table 1: Chemical and Physical Properties of this compound.
Mechanism of Action and Biological Activity
TP-5801 is a highly potent inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1), also known as Activated CDC42 Kinase 1 (ACK1).[2] TNK1 is a proto-oncogene that, when dysregulated, can drive cancer cell proliferation and survival.[2] The primary mechanism of action for TP-5801 involves competitive inhibition at the ATP-binding pocket of the TNK1 enzyme.[1][6] By occupying this site, TP-5801 prevents the phosphorylation of downstream substrates by TNK1, thereby disrupting aberrant signaling pathways.[1]
One of the key downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[2][7] The inhibition of TNK1 by TP-5801 leads to reduced phosphorylation of STAT3, which is crucial for its activation.[8] Activated STAT3 translocates to the nucleus and functions as a transcription factor, regulating genes involved in cell proliferation and survival.[7][8]
The inhibitory activity of TP-5801 has been quantified in various assays, demonstrating its potency and selectivity.
| Assay | Cell Line/Target | IC₅₀ Value |
| Enzymatic Assay | TNK1 | 1.40 nM[6][7][9][10] |
| TNK1-driven Cell Growth | Ba/F3 (WT TNK1) | 76.78 nM[1][2][9] |
| TNK1-driven Cell Growth | Ba/F3 (AAA mutant TNK1) | 36.95 nM[1][2][9] |
| BCR-ABL-driven Cell Growth | Ba/F3 | 8.5 µM[1][2][9] |
| IL-3-driven Cell Growth | Ba/F3 | 1.2 µM[1][2][9] |
| TNK1-dependent Cell Growth | L540 | Low nM range[2][9] |
Table 2: In Vitro Efficacy of TP-5801.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by TP-5801 and a general workflow for a cell-based assay to determine its inhibitory effect.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO[3]
Materials:
-
This compound solid
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom tube
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound solid in a sterile conical-bottom tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (up to 100 mg/mL).
-
Initial Mixing: Briefly vortex the solution to disperse the solid.
-
Sonication: Place the tube in a bath sonicator for 15-30 minutes at room temperature to facilitate dissolution.
-
Visual Inspection: After sonication, visually inspect the solution to ensure all solid has dissolved and the solution is clear.
In Vitro Cell Viability Assay[2]
Materials:
-
Ba/F3 cells (parental and engineered to express wild-type or mutant TNK1, or BCR-ABL) or L540 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with supplements)
-
Fetal Bovine Serum (FBS)
-
Interleukin-3 (IL-3) for IL-3 dependent Ba/F3 cells
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mouse Xenograft Study[2]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Procedure:
-
Implant tumor cells (e.g., TNK1-driven cancer cells) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally (e.g., 50 mg/kg, once daily) for a specified period (e.g., 7 days).
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for phospho-STAT3).
Potential Degradation Pathways and Stability
The chemical structure of TP-5801, containing amide, pyrimidine, and piperazine (B1678402) functionalities, is susceptible to degradation under certain conditions.[4] Potential degradation pathways include:
-
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.
-
Oxidation: The piperazine ring may be susceptible to oxidation.
-
Photodegradation: The aromatic systems may degrade upon exposure to UV light.
-
Thermal Degradation: Elevated temperatures can cause fragmentation of the molecule.
The TFA counter-ion, being a strong acid, could potentially contribute to acid-catalyzed hydrolysis, especially in the presence of moisture.[4] Therefore, proper storage and handling are crucial to maintain the compound's integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
TP-5801 TFA: A Technical Guide for Hodgkin's Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TP-5801 TFA, a potent and selective small molecule inhibitor of Thirty-eight-Negative Kinase 1 (TNK1). Dysregulation of TNK1, a non-receptor tyrosine kinase, has been implicated in the pathogenesis of various hematological malignancies, including Hodgkin's lymphoma, making it a compelling therapeutic target.[1] This document outlines the mechanism of action, preclinical efficacy, and detailed experimental protocols for this compound to support further research and drug development efforts in this field.
Core Mechanism of Action
TP-5801 exerts its anti-tumor effects by specifically targeting the ATP-binding pocket of the TNK1 enzyme.[2][3] This competitive inhibition blocks the kinase activity of TNK1, preventing the phosphorylation of its downstream substrates.[2] A key signaling cascade affected is the TNK1-STAT3 pathway.[4] By inhibiting TNK1, TP-5801 leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] This, in turn, downregulates the expression of STAT3 target genes that are crucial for cell cycle progression and survival, thereby impeding cancer cell proliferation.[4]
Quantitative Data Summary
The efficacy and selectivity of this compound have been demonstrated in both biochemical and cellular assays.[5] The following tables summarize the key quantitative data available for this compound.
Table 1: Kinase Inhibition Profile of this compound [5]
| Target Kinase | IC50 (nM) | % Inhibition @ 300 nM |
| TNK1 | 1.40 | ~99% |
| Aurora A | 5380 | - |
| Other Kinase 1 | >10000 | <10% |
| Other Kinase 2 | >10000 | <10% |
| Other Kinase 3 | >10000 | <10% |
Data synthesized from Chan et al., 2021, Nature Communications and its supplementary data.
Table 2: Cellular Activity of this compound in TNK1-Dependent Cell Lines [5]
| Cell Line | Driving Oncogene | IC50 (nM) |
| Ba/F3 | WT TNK1 | 76.78 |
| Ba/F3 | AAA mutant TNK1 | - |
Note: The L540 Hodgkin's lymphoma cell line is mentioned as a positive control for TNK1 inhibition sensitivity.[2]
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of scientific findings.[5] The following are protocols for key experiments involving this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of TP-5801 to inhibit the enzymatic activity of recombinant TNK1.[1]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant TNK1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add TP-5801 at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate produced. This can be detected using methods such as fluorescence resonance energy transfer (FRET) or luminescence.[1]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of TP-5801 on the proliferation of cancer cell lines.[3]
Methodology:
-
Cell Seeding: Seed cells, such as the L540 Hodgkin's lymphoma cell line, into 96-well plates at a predetermined density and allow them to adhere overnight.[2][3]
-
Compound Treatment: Treat the cells with a serial dilution of TP-5801.[3]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[1][3]
-
Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and plot this against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
In Vivo Mouse Xenograft Study
This study evaluates the anti-tumor efficacy of TP-5801 in a living organism.[3]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells, such as L540 Hodgkin's lymphoma cells, into the flank of immunodeficient mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1][4]
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups.[1] Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).[5]
-
Monitoring: Regularly measure tumor volume using calipers and monitor the body weight and general health of the mice.[1][4]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
Caption: TNK1 Signaling Pathway and TP-5801 Inhibition.
Caption: General Workflow for In Vitro Cell Viability Assay.
Caption: Mouse Xenograft Study Workflow.
References
Methodological & Application
Application Notes and Protocols for TP-5801 TFA in In Vivo Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-5801 TFA is the trifluoroacetic acid salt of TP-5801, a potent and orally active small molecule inhibitor of Thirty-eight-negative kinase 1 (TNK1).[1][2] TNK1, a non-receptor tyrosine kinase, is implicated in various cellular processes, including cell growth, differentiation, and apoptosis.[1][3] Dysregulation of TNK1 signaling has been linked to the progression of several cancers, making it a compelling therapeutic target.[2] TP-5801 exhibits its anti-tumor effects by competitively binding to the ATP-binding pocket of TNK1, thereby inhibiting its kinase activity and disrupting downstream signaling pathways that contribute to uncontrolled cell proliferation.[1][4][5] Preclinical data has demonstrated the in vitro and in vivo efficacy of TP-5801 in inhibiting tumor growth.[1][6][7]
These application notes provide a detailed protocol for evaluating the anti-cancer efficacy of this compound in a subcutaneous xenograft mouse model.
Mechanism of Action and Signaling Pathway
TP-5801 functions as a selective inhibitor of TNK1.[4] The activation of TNK1 can lead to the phosphorylation and subsequent activation of downstream signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3).[4] The constitutive activation of the TNK1-STAT3 pathway is implicated in the pathogenesis of various cancers.[4] By inhibiting TNK1, TP-5801 effectively reduces the phosphorylation of STAT3, leading to the downregulation of STAT3 target genes involved in cell cycle progression and survival.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of TP-5801
| Assay Type | Target/Cell Line | Driving Oncogene | IC₅₀ Value |
| Kinase Inhibition Assay | TNK1 | - | 1.40 nM[1][6] |
| Cell Viability Assay | Ba/F3 | WT TNK1 | 76.78 nM[1][6] |
| Cell Viability Assay | Ba/F3 | AAA mutant TNK1 | 36.95 nM[1][6] |
| Cell Viability Assay | Ba/F3 | BCR-ABL | 8.5 µM[6][7] |
| Cell Viability Assay | Ba/F3 | IL-3 | 1.2 µM[6] |
| Cell Viability Assay | L540 | TNK1-dependent | low nM[6][7] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Animal Model | Dosing Regimen | Key Findings |
| Female NOD/SCID mice with Ba/F3 luc cells (TNK1 AAA) | 10 mg/kg, single oral gavage | Significantly prolonged lifespan with no signs of toxicity.[1][7] |
| NOD/SCID mice with Ba/F3 luc xenografts (TNK1 AAA or BCR-ABL) | 50 mg/kg, once daily oral gavage for 7 days | Inhibition of localized tumor growth, reduction in phospho-STAT3, and decreased tumor burden.[4][7] |
Experimental Protocol: In Vivo Xenograft Mouse Model
This protocol details the steps for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[4]
-
Cancer cell line known to be sensitive to TNK1 inhibition (e.g., Ba/F3 expressing mutant TNK1 or L540 Hodgkin's lymphoma cells)[1][5]
-
This compound
-
Vehicle control (appropriate for this compound formulation)
-
Cell culture medium and reagents
-
Matrigel (optional, to aid cell engraftment)[8]
-
Sterile syringes and needles (23-25 gauge)[8]
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
-
Equipment for oral gavage
Experimental Workflow
Detailed Methodology
1. Cell Culture and Preparation
-
Culture the selected cancer cell line in the recommended medium and conditions until they reach 70-80% confluency.[9]
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 5-10 x 10⁶ cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.[8]
2. Tumor Implantation
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse using a 23-25 gauge needle.[8]
3. Tumor Growth Monitoring and Randomization
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]
4. Compound Preparation and Administration
-
Prepare the this compound formulation for oral gavage at the desired concentration.
-
Prepare the vehicle control in the same manner.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the specified dose and schedule (e.g., 10 mg/kg single dose or 50 mg/kg daily for 7 days).[1][4]
5. In-Life Monitoring
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
Observe the general health and behavior of the animals daily.
6. Study Endpoint and Tissue Collection
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors.[4]
-
Tumor weight can be recorded.
-
Tumor samples can be snap-frozen in liquid nitrogen or fixed in formalin for further analysis.
7. Endpoint Analysis (Optional)
-
To confirm target engagement, western blot analysis can be performed on tumor lysates to measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.[5][6] A reduction in the p-STAT3/total STAT3 ratio in the this compound treated group compared to the vehicle control would indicate target engagement.[4]
Conclusion
This compound is a promising TNK1 inhibitor with demonstrated anti-tumor activity in preclinical models.[2] The protocol outlined in these application notes provides a comprehensive framework for researchers to further investigate the therapeutic potential of this compound in various cancer xenograft models. Adherence to best practices in animal welfare and experimental design is crucial for obtaining reproducible and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate TP-5801 TFA Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-5801 is a potent and orally active inhibitor of the non-receptor tyrosine kinase 1 (TNK1), also known as Activated CDC42 Kinase 1 (ACK1).[1] Dysregulation of TNK1 has been implicated in the proliferation and survival of certain cancer cells.[1][2] TP-5801 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of TNK1, thereby inhibiting its kinase activity and blocking downstream signaling pathways.[1][2][3] A key downstream effector of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] Inhibition of TNK1 by TP-5801 leads to reduced phosphorylation of STAT3, which in turn downregulates the expression of genes involved in cell cycle progression and survival.[1]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of TP-5801 TFA. The assays described herein are designed to assess its effects on cell viability, induction of apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize the reported in vitro efficacy of TP-5801, providing a reference for expected outcomes.
Table 1: In Vitro Kinase Inhibitory Activity of TP-5801 [1]
| Target Kinase | IC₅₀ (nM) |
| TNK1 | 1.40 |
Table 2: In Vitro Cellular Proliferation IC₅₀ Values for TP-5801 [1][4][5]
| Cell Line | Driver Oncogene | Assay Type | IC₅₀ |
| Ba/F3 | WT TNK1 | Cell Viability | 76.78 nM |
| Ba/F3 | AAA mutant TNK1 | Cell Viability | 36.95 nM |
| Ba/F3 | BCR-ABL | Cell Viability | 8.5 µM |
| Ba/F3 | IL-3 | Cell Viability | 1.2 µM |
| L540 | TNK1-dependent | Cell Viability | low nM |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the targeted signaling pathway and the general workflow for assessing the efficacy of this compound.
TNK1 signaling pathway and the inhibitory action of TP-5801.
General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
96-well flat-bottom plates
-
TNK1-dependent cancer cell line (e.g., L540) and a control cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent cells) and recover.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 1 nM to 10 µM.[7]
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[2][5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Return the plate to the incubator and incubate for 2-4 hours, or until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 5-10 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[8][9]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
TNK1-dependent cancer cell line and a control cell line
-
Complete cell culture medium
-
This compound stock solution
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol, using a white-walled 96-well plate.
-
-
Assay Reagent Preparation:
-
Assay Procedure (Add-Mix-Measure):
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[10]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[8][10]
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[11]
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[9][10] The optimal incubation time may need to be determined empirically.[11]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (from no-cell control wells) from all other readings.
-
Plot the luminescence signal against the concentration of this compound to determine the dose-dependent induction of apoptosis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]
Materials:
-
6-well plates or T-25 flasks
-
TNK1-dependent cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[12][14]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or flasks at a density that will not lead to confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells. For adherent cells, wash with PBS, detach with trypsin, and collect in a conical tube. For suspension cells, directly collect them.
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes.[13]
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[13]
-
Incubate the cells on ice or at -20°C for at least 2 hours.[13] Cells can be stored at -20°C for several weeks.[13]
-
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.[15]
-
Gate out doublets and debris.[15]
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control to identify any cell cycle arrest.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for TP-5801 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using TP-5801 trifluoroacetate (B77799) (TFA), a potent and orally active inhibitor of the non-receptor tyrosine kinase TNK1. This document outlines the mechanism of action, summarizes key quantitative data, and offers detailed protocols for in vitro cell culture experiments.
Introduction and Mechanism of Action
TP-5801 is a small molecule inhibitor targeting Thirty-eight-Negative Kinase 1 (TNK1), also known as Activated CDC42 Kinase 1 (ACK1).[1][2] TNK1 is a proto-oncogene that, when dysregulated, can drive cancer cell proliferation and survival.[1] The trifluoroacetate (TFA) salt of TP-5801 is commonly used in research to enhance the compound's solubility and stability.[3]
TP-5801 functions by competitively binding to the ATP-binding pocket of the TNK1 enzyme.[2][3] This action blocks the kinase's catalytic activity, preventing the phosphorylation of its downstream substrates.[2] A key downstream effector of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[1] By inhibiting TNK1, TP-5801 effectively reduces the phosphorylation of STAT3, leading to the downregulation of STAT3 target genes involved in cell cycle progression and survival.[1]
Quantitative Data Summary: In Vitro Potency
TP-5801 has demonstrated high potency in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the experimental system.
| Assay Type | Target / Cell Line | Driving Oncogene/Condition | IC₅₀ Value | Reference(s) |
| Biochemical Kinase Assay | TNK1 Enzyme | - | 1.40 nM | [1][4][5][6] |
| Cell Viability Assay | Ba/F3 | Wild-Type (WT) TNK1 | 76.78 nM | [1][3][5][6] |
| Cell Viability Assay | Ba/F3 | AAA Mutant TNK1 | 36.95 nM | [1][3][5][6] |
| Cell Viability Assay | Ba/F3 | BCR-ABL | 8.5 µM | [1][3][5][6] |
| Cell Viability Assay | Ba/F3 | Interleukin-3 (IL-3) | 1.2 µM | [1][3][5][6] |
| Cell Viability Assay | L540 (Hodgkin's lymphoma) | TNK1-dependent | Low nM range | [2][5][6] |
Signaling Pathway and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for understanding the application of TP-5801 TFA.
Experimental Protocols
Preparation of this compound Stock Solution
Proper handling and preparation of the compound are critical for reproducible results.
Materials:
-
This compound solid
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) by dissolving it in DMSO.[7]
-
Brief sonication may be required to ensure the compound is fully dissolved.[7][8]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[10][11]
In Vitro Cell Proliferation / Viability Assay
This protocol provides a general framework to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
TNK1-dependent cells (e.g., L540) or engineered cells (e.g., Ba/F3 expressing TNK1)
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS)
-
96-well cell culture plates (clear or white, depending on the assay)
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, Resazurin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[6]
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.[6][7]
-
Treatment: Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Incubation times can vary depending on the cell line; 72 hours is common for Ba/F3 cells, while L540 cells may require up to 10 days.[4][6]
-
Viability Assessment: At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells. Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[2]
Western Blot for Target Engagement (Phospho-STAT3)
A reduction in the phosphorylation of STAT3 can serve as a biomarker for this compound activity in cells.[7]
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT3 and total STAT3. A loading control should also be probed.
-
Detection: Incubate with an appropriate secondary antibody and visualize using a chemiluminescent substrate. A decrease in the p-STAT3/total STAT3 ratio with increasing this compound concentration indicates target engagement.
Troubleshooting and Considerations
-
Solubility: Although the TFA salt improves solubility, TP-5801 can precipitate in aqueous media. Pre-warming the medium to 37°C before adding the compound can help. If precipitation is observed in the stock solution, brief sonication is recommended.[7]
-
TFA-Induced Toxicity: The TFA counterion itself can sometimes cause cytotoxicity, which is independent of the inhibitor's activity.[12] If unexpected toxicity is observed at low concentrations, consider performing a counterion exchange to a more biocompatible salt, such as hydrochloride (HCl).[12]
-
Cell Line Dependency: A lack of activity may indicate that the chosen cell line's proliferation is not dependent on TNK1 signaling. It is advisable to use a positive control cell line known to be sensitive to TNK1 inhibition, such as L540 or engineered Ba/F3 cells.[7][13]
-
Compound Stability: Adhere strictly to recommended storage conditions to prevent compound degradation.[11] For long-term experiments, consider replacing the media with a freshly prepared this compound solution periodically.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of TP-5801 TFA Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of a Dimethyl Sulfoxide (DMSO) stock solution of TP-5801 TFA, a potent and orally active inhibitor of Thirty-eight-Negative Kinase 1 (TNK1).[1][2][3] Accurate preparation of this stock solution is critical for ensuring the reproducibility and reliability of experimental results in both in vitro and in vivo studies. This guide includes detailed physicochemical data, a step-by-step protocol for dissolution, storage recommendations, and diagrams illustrating the compound's mechanism of action and the experimental workflow.
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized below. These values are critical for accurate calculations and effective use in experimental settings.
| Property | Value | Source(s) |
| Compound Name | TP-5801 Trifluoroacetate (B77799) (TFA) | [4] |
| Molecular Formula | C₂₆H₃₂BrF₃N₈O₃ | [4][5] |
| Molecular Weight | 641.48 g/mol | [4][6] |
| Appearance | Light yellow to green-yellow solid | [4][6] |
| Purity | ≥99% | [7] |
| Solubility in DMSO | ≥ 100 mg/mL (155.89 mM) | [8][9] |
| Storage (Solid) | -20°C for up to 3 years, protected from light and moisture | [10][11] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [9][12] |
Mechanism of Action: TNK1 Inhibition
TP-5801 is a highly potent inhibitor of TNK1, a non-receptor tyrosine kinase.[1][4] TNK1 is a proto-oncogene that, when dysregulated, can drive cancer cell proliferation and survival.[4] One of its key downstream targets is the Signal Transducer and Activator of Transcription 3 (STAT3).[4] By binding to the ATP-binding pocket of TNK1, TP-5801 blocks the phosphorylation and subsequent activation of STAT3.[4][13] This leads to the downregulation of STAT3 target genes involved in cell cycle progression and survival, thereby exerting its anti-tumor effects.[4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a detailed method for preparing a 10 mM stock solution of this compound in DMSO.
1. Materials Required:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), newly opened[8]
-
Sterile, conical-bottom or microcentrifuge tubes (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
2. Safety Precautions:
-
Always handle chemical compounds in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
The trifluoroacetate (TFA) salt can be corrosive.[7] Handle with care.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before beginning work.
3. Calculation of Mass: To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Molarity (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 641.48 g/mol = 6.41 mg
-
4. Step-by-Step Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile tube on a calibrated analytical balance. Carefully weigh the calculated amount (e.g., 6.41 mg) of this compound powder and transfer it into the tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Initial Mixing: Close the tube tightly and vortex the solution at high speed for 1-2 minutes to ensure the solid is well-dispersed.[7]
-
Sonication: Place the tube in a room temperature water bath sonicator. Sonicate the solution for 15-30 minutes.[8] This step is often necessary to achieve complete dissolution, especially at higher concentrations.[8][9]
-
Visual Inspection: After sonication, visually inspect the solution to confirm it is clear and free of any visible solid particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[14]
-
Final Storage: Clearly label all aliquots with the compound name, concentration, solvent, and preparation date. Store the aliquots protected from light at -20°C for up to one month or at -80°C for up to six months .[9][12]
Experimental Workflow
The following diagram outlines the logical flow for preparing the this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating TP-5801 TFA Activity in Ba/F3 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the Ba/F3 cell line model system for the characterization of TP-5801 TFA, a potent and selective inhibitor of the non-receptor tyrosine kinase, TNK1.
Introduction
This compound is an orally active small molecule inhibitor targeting Thirty-eight-negative kinase 1 (TNK1).[1][2] TNK1 is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell growth, differentiation, and apoptosis.[3] Dysregulation of TNK1 signaling has been implicated in the development and progression of certain cancers.[3] TP-5801 acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of TNK1 and subsequently inhibiting downstream signaling pathways, such as the STAT3 pathway, which are crucial for tumor cell proliferation and survival.[3][4][5]
The Ba/F3 cell line is a murine interleukin-3 (IL-3) dependent pro-B cell line that is a widely used model system in kinase drug discovery.[6][7] These cells are dependent on IL-3 for their survival and proliferation.[8] Upon stable expression of a constitutively active oncogenic kinase, Ba/F3 cells can be transformed to become IL-3 independent, with their growth now being driven by the activity of the ectopically expressed kinase.[8][9] This characteristic makes them an ideal platform for assessing the potency and selectivity of kinase inhibitors. By engineering Ba/F3 cells to express TNK1, a cellular model is created where proliferation is dependent on TNK1 activity. This allows for the specific assessment of inhibitors like this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of TP-5801
| Target Kinase | IC₅₀ (nM) |
| TNK1 | 1.40 |
Data synthesized from Chan et al., 2021, Nature Communications.[1][4]
Table 2: In Vitro Cellular Proliferation IC₅₀ Values for this compound in Ba/F3 Cell Lines
| Cell Line | Driving Oncogene | IC₅₀ |
| Ba/F3 | WT TNK1 | 76.78 nM |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM |
| Ba/F3 | BCR-ABL | 8.5 µM |
| Ba/F3 | IL-3 | 1.2 µM |
Data from MedChemExpress, citing Chan et al., 2021.[1][2]
Signaling Pathway and Experimental Workflow
TNK1 Signaling Pathway and Inhibition by TP-5801
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: L540 Cell Line Response to TP-5801 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L540 cell line, derived from a patient with Hodgkin's lymphoma, is a critical in vitro model for studying the pathophysiology of this B-cell malignancy. These cells are characterized by the presence of Reed-Sternberg cells and express key biomarkers such as CD30.[1] TP-5801 TFA is a potent and selective small molecule inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1).[2][3] Dysregulation of the TNK1 signaling pathway has been implicated in the proliferation and survival of certain cancer cells, including Hodgkin's lymphoma.[4][5] this compound exerts its anti-tumor effects by inhibiting the TNK1-STAT3 signaling pathway.[4] This document provides detailed application notes and protocols for studying the effects of this compound on the L540 cell line.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Biochemical Assay | |
| Target | TNK1 |
| IC50 | 1.40 nM[2][6] |
| Cell-Based Assays | ||
| Cell Line | Metric | Reported Value |
| L540 (Hodgkin's Lymphoma) | IC50 (Cell Growth Inhibition) | Low nM range[1][6][7] |
| Ba/F3 (WT TNK1) | IC50 (Cell Growth Inhibition) | 76.78 nM[6] |
| Ba/F3 (AAA mutant TNK1) | IC50 (Cell Growth Inhibition) | 36.95 nM[6] |
Note: The IC50 in L540 cells is reported as "low nM". For a structurally related compound, TP-5809, an IC50 of 7.2 nM has been reported in L540 cells, providing a more specific reference point for potency.[1]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of TNK1, which in turn prevents the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.
TNK1-STAT3 signaling pathway and inhibition by this compound.
Experimental Protocols
L540 Cell Culture and Subculture
A foundational aspect of obtaining reproducible data is consistent cell culture practice.
-
Culture Medium: RPMI 1640 supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS).
-
Growth Properties: L540 cells grow in suspension.[1]
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture:
-
Gently pipette the cell suspension to ensure a homogenous mixture.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a seeding density of approximately 0.5 x 10^6 cells/mL.[7]
-
Split saturated cultures 1:2 every 3 days. It is recommended to exchange spent medium every 1-2 days for optimal health.
-
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of L540 cells.
Workflow for L540 cell viability assay.
-
Materials:
-
L540 cells
-
Culture medium
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Cell Seeding: Seed 5,000-10,000 L540 cells per well in 100 µL of culture medium in a 96-well plate.[7]
-
Compound Preparation: Prepare a serial dilution of this compound from a concentrated stock in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Add the diluted this compound to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for up to 10 days.[7] For longer incubation periods, a partial media change may be necessary.
-
Viability Assessment:
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
Protocol 2: Western Blot for Phospho-STAT3 Inhibition
This protocol assesses the effect of this compound on the phosphorylation of STAT3, a direct downstream target of TNK1.
Workflow for Western blot analysis of pSTAT3.
-
Materials:
-
L540 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed L540 cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
-
Materials:
-
L540 cells
-
96-well plates
-
This compound
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
-
-
Procedure:
-
Seeding and Treatment: Seed L540 cells in a 96-well plate and treat with a serial dilution of this compound as described in the cell viability protocol.
-
Incubation: Incubate for a desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Follow the manufacturer's protocol for the caspase activity assay. This typically involves adding a luminogenic substrate for caspase-3/7 to the wells.
-
Measurement: Measure the luminescence using a microplate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
-
Protocol 4: Cell Cycle Analysis
This protocol determines the effect of this compound on the cell cycle distribution of L540 cells.
-
Materials:
-
L540 cells
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed L540 cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in PI/RNase staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
These application notes and protocols provide a framework for investigating the response of the L540 Hodgkin's lymphoma cell line to treatment with the TNK1 inhibitor this compound. The provided methodologies for assessing cell viability, target engagement, apoptosis, and cell cycle effects will enable researchers to further characterize the anti-proliferative effects of this compound and its potential as a therapeutic agent for TNK1-dependent cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The noncatalytic regions of the tyrosine kinase Tnk1 are important for activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Oral Gavage Administration of TP-5801 TFA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-5801 is a potent and orally active small molecule inhibitor of the non-receptor tyrosine kinase, TNK1 (Thirty-eight-negative kinase 1), with an IC50 of 1.40 nM.[1][2][3][4] Dysregulation of TNK1 signaling has been implicated in the progression of various cancers.[1][5][6] TP-5801 exerts its anti-tumor activity by binding to the ATP-binding pocket of TNK1, thereby inhibiting its kinase activity and downstream signaling pathways.[5][7] The trifluoroacetate (B77799) (TFA) salt of TP-5801 is often used in research to improve solubility and stability.[6] These application notes provide detailed protocols for the preparation and oral gavage administration of TP-5801 TFA in mice to evaluate its anti-cancer efficacy in preclinical models.
Data Presentation
In Vitro Inhibitory Activity of TP-5801
| Target/Cell Line | Driving Oncogene | IC₅₀ Value | Reference |
| TNK1 (biochemical assay) | - | 1.40 nM | [7][8] |
| Ba/F3 | WT TNK1 | 76.78 nM | [7][8] |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM | [7][8] |
| Ba/F3 | BCR-ABL | 8.5 µM | [7][8] |
| Ba/F3 | IL-3 | 1.2 µM | [7][8] |
| L540 (Hodgkin's lymphoma) | TNK1-dependent | low nM | [7][8] |
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |
| Female NOD/SCID mice | Ba/F3 luc expressing TNK1 AAA | TP-5801 | 10 mg/kg, single oral gavage | Significantly prolonged lifespan with no signs of toxicity. | [1][2][6] |
| Female NOD/SCID mice | Ba/F3 luc expressing TNK1 AAA or BCR-ABL (subcutaneous) | TP-5801 | 50 mg/kg, once daily for 7 days (oral gavage) | Reduced phospho-STAT3 in TNK1-driven xenografts and reduced tumor burden. | [1][2][4][6] |
Signaling Pathway and Experimental Workflow
TNK1 Signaling Pathway and TP-5801 Inhibition
The primary mechanism of action of TP-5801 involves the inhibition of the TNK1 signaling pathway.[6] Activated TNK1 can influence several downstream signaling cascades.[6] A key downstream effector of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[7] By inhibiting TNK1, TP-5801 effectively reduces the phosphorylation of STAT3, leading to the downregulation of STAT3 target genes involved in cell cycle progression and survival.[7]
Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.
Experimental Workflow for In Vivo Efficacy Study
The following workflow outlines a typical in vivo study to evaluate the efficacy of this compound administered via oral gavage in a mouse xenograft model.
Caption: General workflow for a mouse xenograft study of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound formulation suitable for oral administration in mice. Due to its poor water solubility, a suspension is typically prepared.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300 (or PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Vehicle Composition (Aqueous Suspension): A common vehicle for oral gavage consists of a mixture of DMSO, PEG300, Tween-80, and saline.[9] A typical ratio is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg), the average weight of the mice, and a typical dosing volume of 10 mL/kg, calculate the final concentration of the formulation.
-
Initial Dissolution: Accurately weigh the required amount of this compound and dissolve it in DMSO first.[9] Vortex thoroughly.
-
Addition of Co-solvents: Add PEG300 to the DMSO solution and vortex until the mixture is homogeneous.[9]
-
Addition of Surfactant: Add Tween-80 and vortex thoroughly.[9]
-
Final Dilution: Gradually add the saline to the mixture while vortexing to form a uniform suspension.[9] Gentle warming or sonication may be used to aid in creating a homogenous mixture.
-
Storage: Prepare the formulation fresh for each day of dosing.
Protocol 2: Oral Gavage Administration in Mice
This protocol details the standard procedure for administering the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches, with a ball tip)
-
1 mL syringe
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each mouse to determine the precise volume of the formulation to be administered.[1]
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head, neck, and body are in a straight line to facilitate the passage of the gavage needle.[1]
-
Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[1]
-
Insert the gavage needle into the side of the mouth, in the gap behind the incisors (diastema).[10]
-
Gently advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced.[1][10]
-
CRITICAL: Do not force the needle. If resistance is met, withdraw and re-insert.[1]
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation over 2-3 seconds.[1][10]
-
Needle Removal: Gently and slowly remove the needle along the same path of insertion.[1][10]
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress (e.g., changes in breathing, posture, activity) for at least 10 minutes immediately following the procedure and then periodically as per the experimental plan.[1][10]
Protocol 3: In Vivo Efficacy Evaluation and Toxicity Monitoring
This protocol outlines the procedures for assessing the anti-tumor efficacy of this compound and monitoring for potential toxicity in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) with established tumors
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Efficacy Assessment:
-
Measure tumor volumes using calipers 2-3 times per week throughout the study.[1]
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) for the treatment groups compared to the vehicle control group.[1]
-
For survival studies, monitor mice daily and record the date of euthanasia due to tumor burden or morbidity. Construct Kaplan-Meier survival curves.[1]
-
-
Toxicity Monitoring:
-
Record the body weight of each mouse 2-3 times per week to monitor for signs of toxicity.
-
Perform daily clinical observations for signs of distress, such as changes in posture, activity level, grooming, and food/water intake.[1]
-
Follow institutional guidelines for humane endpoints and euthanasia criteria.[1]
-
-
Endpoint Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TP-5801 TFA in Cell-Based Assays
This technical support resource is intended for researchers, scientists, and drug development professionals who are using TP-5801 TFA and encountering a lack of activity in their cell-based assays. This guide provides troubleshooting advice and detailed experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active small molecule inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1).[1][2] It functions by competitively binding to the ATP-binding pocket of TNK1, which blocks the phosphorylation of its downstream substrates.[1][3] A key downstream effector of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[2][4] By inhibiting TNK1, TP-5801 effectively reduces the phosphorylation of STAT3, leading to the downregulation of STAT3 target genes that are involved in cell cycle progression and survival.[2]
Q2: What are the expected IC50 values for this compound in cell-based assays?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the experimental conditions, particularly the cell line being used. In biochemical assays, the IC50 for TNK1 is approximately 1.40 nM.[1] For cell-based assays, the IC50 is in the low nanomolar range in TNK1-dependent cell lines, such as L540 Hodgkin's lymphoma cells.[1] However, in cell lines that are not dependent on TNK1 signaling, the IC50 can be much higher.[1][5]
Q3: We are observing significant cytotoxicity with TP-5801 at concentrations much lower than the reported IC50 values. Is this expected?
A3: While TP-5801 is expected to reduce cell proliferation in TNK1-dependent cell lines, excessive cytotoxicity at concentrations significantly below the nanomolar range reported for its target inhibition could indicate an experimental artifact.[6] A common reason for this unexpected toxicity is the presence of trifluoroacetic acid (TFA) as a counterion from the compound's synthesis and purification.[6] TFA has been shown to inhibit cell proliferation and induce toxicity in various cell types, sometimes at concentrations as low as 10 nM.[6]
Troubleshooting Guide: No Observed Activity of this compound
If you are not observing the expected inhibitory activity of this compound in your cell-based assays, consider the following troubleshooting steps:
Compound Integrity and Handling
-
Solubility: Ensure that this compound is completely dissolved. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final concentration in your cell culture medium. Visually inspect the diluted compound solution under a microscope for any signs of precipitation.[1]
-
Storage: Verify that the compound has been stored correctly, typically at -20°C or -80°C and protected from light, to prevent degradation.[1]
Cell Line and Assay Conditions
-
Cell Line Suitability: The chosen cell line may not be dependent on TNK1 signaling for proliferation.[1] It is recommended to use a positive control cell line known to be sensitive to TNK1 inhibition, such as L540 Hodgkin's lymphoma cells.[1]
-
Cell Health: Ensure that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[1]
-
Serum Concentration: High concentrations of serum in the culture medium can sometimes reduce the effective concentration of the compound due to protein binding.[1] Consider reducing the serum concentration if experimentally feasible.
-
Assay Interference: Some compounds can interfere with the readouts of viability assays (e.g., absorbance or fluorescence). To rule this out, run a cell-free control containing the compound and the assay reagents.[4]
Target Engagement Confirmation
If the above steps do not resolve the issue, it is important to confirm that this compound is engaging with its target, TNK1, within the cells. A key downstream marker of TNK1 activity is the phosphorylation of STAT3 (p-STAT3).[4] A reduction in the levels of p-STAT3 upon treatment with this compound can serve as a biomarker for its activity.[4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of TP-5801.
Table 1: In Vitro Kinase Inhibitory Activity of TP-5801
| Target Kinase | IC50 (nM) |
|---|---|
| TNK1 | 1.40[2][5] |
| Aurora A | 5380[5] |
| Other Kinase 1 | >10000[5] |
| Other Kinase 2 | >10000[5] |
| Other Kinase 3 | >10000[5] |
Table 2: In Vitro Cellular Proliferation IC50 Values for TP-5801
| Cell Line | Driver | IC50 |
|---|---|---|
| Ba/F3 | WT TNK1 | 76.78 nM[2][5] |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM[2][5] |
| Ba/F3 | BCR-ABL | 8.5 µM[2][5] |
| Ba/F3 | IL-3 | 1.2 µM[2][5] |
| L540 | TNK1-dependent | low nM[2][5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6]
-
Materials: 96-well plates, cells in culture, TP-5801, cell culture medium, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate overnight.
-
Treat cells with a serial dilution of TP-5801 and a vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot for Phospho-STAT3
This protocol is used to determine if this compound is engaging its target by measuring the phosphorylation of STAT3.[4]
-
Materials: 6-well plates, cells, this compound, ice-cold PBS, lysis buffer, primary antibodies (p-STAT3, total STAT3, loading control), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse the cells.
-
Determine protein concentration and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal.[1]
-
Visualizations
Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.
Caption: Troubleshooting workflow for inactive this compound.
References
Improving TP-5801 TFA solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with TP-5801 TFA, a potent inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1).
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is designed to directly address specific issues that may arise during your in vitro experiments with this compound.
Section 1: Solubility and Compound Handling
Question: My this compound is not dissolving properly or is precipitating in my cell culture medium. What should I do? Answer: Proper dissolution is critical for accurate and reproducible results.[1] this compound is a lipophilic compound, and its trifluoroacetate (B77799) (TFA) salt form is intended to improve aqueous solubility; however, challenges can still arise.[1][2][3]
-
Recommended Solvent : First, dissolve this compound in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] A stock solution of up to 16.67 mg/mL (31.60 mM) can be prepared in DMSO.
-
Final DMSO Concentration : When diluting your stock solution into aqueous cell culture medium, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1][4]
-
Troubleshooting Precipitation : If you observe a precipitate after dilution into your aqueous medium:
-
Pre-warm the Medium : Always warm your cell culture medium to 37°C before adding the diluted compound.[1]
-
Sonication : Briefly sonicate your stock solution in an ultrasonic bath to ensure complete dissolution before making further dilutions.[1]
-
pH Adjustment : The pH of your buffer can impact the solubility of compounds.[5] While the TFA salt is used to improve solubility, the local pH can be a factor.[6]
-
Use of Co-solvents : For particularly difficult compounds, co-solvents like PEG300 or ethanol (B145695) can be used in the formulation, though this is more common for in vivo preparations.[7]
-
Question: What are the recommended storage conditions for this compound? Answer: To prevent degradation, proper storage is essential.
-
Solid Compound : Store the solid powder at -20°C or -80°C, protected from light.
-
Stock Solutions : For long-term storage (up to 6 months), stock solutions should be stored at -80°C.[8][9] For short-term storage (up to 1 month), -20°C is acceptable.[8][9] It is critical to store solutions in tightly sealed containers to protect them from moisture and light.[8][9] Aliquoting stock solutions is highly recommended to minimize freeze-thaw cycles.[9]
Section 2: Experimental Design and Interpretation
Question: What is the mechanism of action for TP-5801? Answer: TP-5801 is a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1 (also known as ACK1).[10][11] It exerts its anti-tumor activity by binding to the ATP-binding pocket of TNK1, blocking its kinase activity.[2][10][11] This inhibition prevents the phosphorylation of downstream substrates, most notably STAT3, leading to the downregulation of genes involved in cell proliferation and survival.[1][10]
Question: My observed IC50 value is different from published data. What could be the reason? Answer: Discrepancies in IC50 values are common in cell-based assays and can arise from several factors:[12]
-
Cell Line Differences : The genetic background of your cell line and its dependency on the TNK1 signaling pathway will significantly impact the observed potency.[12]
-
Assay Conditions : Variations in cell density, serum concentration, incubation time, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the IC50 value.[12]
-
Compound Solubility : As discussed, incomplete dissolution or precipitation of this compound will lead to a lower effective concentration and thus a higher apparent IC50.[12]
-
ATP Concentration : Because TP-5801 is an ATP-competitive inhibitor, the intracellular ATP concentration in your specific cell line will directly affect the apparent IC50.[12]
Question: How does the TFA counterion affect my experiment? Answer: The trifluoroacetic acid (TFA) counterion is a remnant from the purification process.[13][14] While often benign, residual TFA can interfere with experiments. It has been reported to inhibit or, in some cases, stimulate cell growth, potentially confounding results.[13][15] It can also lower the pH of stock solutions.[6][13] If your experiment is sensitive to pH changes or if you observe unexpected cytotoxicity, the TFA counterion should be considered a potential cause.[6][16]
Question: We are observing significant cytotoxicity at concentrations much lower than the reported IC50 values. Is this expected? Answer: Not necessarily. While TP-5801 is expected to reduce cell proliferation in TNK1-dependent lines, excessive toxicity at concentrations far below the nanomolar range reported for its target inhibition may indicate an experimental artifact.[16] A primary suspect for such non-specific toxicity is the TFA salt, which has been shown to induce toxicity in various cell types, sometimes at concentrations as low as 10 nM.[13][16] It is crucial to run a vehicle control (media with the same final concentration of DMSO) to rule out solvent toxicity.[16] If the issue persists, performing a TFA salt exchange is recommended.[16]
Quantitative Data Summary
The following table summarizes key quantitative data for TP-5801 and its TFA salt.
| Property | Value | Reference |
| Compound Name | TP-5801 Trifluoroacetate (TFA) | [10] |
| Molecular Formula | C₂₆H₃₂BrF₃N₈O₃ | [2][10] |
| Molecular Weight | 641.48 g/mol | [2][10] |
| Appearance | Light yellow to green-yellow solid | [2][10] |
| Primary Target | Tyrosine Kinase Non-receptor 1 (TNK1/ACK1) | [10][11] |
| Biochemical IC₅₀ | 1.40 nM | [8][12] |
| Cellular IC₅₀ (TNK1-driven Ba/F3) | 76.78 nM (WT TNK1) | [8] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the standard procedure for preparing a stock solution of this compound for in vitro use.
-
Preparation : Bring the vial of this compound powder to room temperature before opening to minimize moisture absorption.
-
Weighing : Accurately weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Solvent Addition : Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Vortex the solution vigorously for 1-2 minutes. To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage : Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.[9]
Protocol 2: TFA to Hydrochloride (HCl) Salt Exchange
This protocol is recommended if TFA-induced toxicity or assay interference is suspected.[16] Exchanging the counterion to the more biocompatible chloride ion can resolve these issues.[16][17]
-
Initial Dissolution : Dissolve the this compound salt in distilled water (e.g., at 1 mg/mL).[16][17]
-
Acidification : Add 100 mM HCl to the solution for a final HCl concentration between 2 mM and 10 mM.[17] Let the solution stand at room temperature for at least one minute.[16][17]
-
Lyophilization (Round 1) : Freeze the solution completely (e.g., in a dry ice/acetone bath or liquid nitrogen).[16][17] Lyophilize the sample overnight until all liquid is removed.
-
Re-dissolution : Re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution.[16][17]
-
Lyophilization (Repeat) : Repeat the freeze-drying process (steps 3-4) at least two more times to ensure complete exchange of the TFA counterion.[16][17]
-
Final Product : After the final lyophilization, the TP-5801 will be in its HCl salt form. This can now be used to prepare fresh stock solutions as described in Protocol 1.
Visual Guides
Caption: Workflow for dissolving and troubleshooting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. genscript.com [genscript.com]
- 14. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. lifetein.com [lifetein.com]
Why is my TP-5801 TFA precipitating in cell culture media?
Welcome to the technical support center for TP-5801 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experiments with this compound, with a specific focus on its precipitation in cell culture media.
Troubleshooting Guides
Issue: this compound Precipitating in Cell Culture Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue faced by researchers. This phenomenon, often referred to as "crashing out," can significantly impact the accuracy and reproducibility of your experiments by reducing the effective concentration of the compound. This guide provides a systematic approach to diagnose and resolve this issue.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solutions |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols).- Lower the final working concentration of the compound in your experiments. |
| Suboptimal Solvent Dilution | Rapid dilution of a concentrated DMSO stock into a large volume of aqueous media can cause the compound to precipitate. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture media.- Add the compound dropwise while gently swirling the media. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | - Always use pre-warmed (37°C) cell culture media for preparing your final dilutions. |
| High Final DMSO Concentration | While DMSO aids in the initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] |
| pH of the Media | The trifluoroacetate (B77799) (TFA) salt form of TP-5801 is intended to improve aqueous solubility; however, the pH of the media can still influence its solubility. | - Measure the pH of your cell culture medium after the addition of this compound. Significant changes could indicate a problem.- If feasible for your experiment, consider using a buffered solution to maintain a stable pH. |
| Interaction with Media Components | Components of the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound, leading to the formation of insoluble complexes. | - Test the solubility of this compound in your basal media without serum first.- If precipitation occurs only in the presence of serum, consider reducing the serum concentration or using a serum-free medium if your cell line permits. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2] A solubility of up to 100 mg/mL in DMSO has been reported, which may require sonication to fully dissolve.[2]
Q2: How should I prepare my working dilutions of this compound in cell culture media?
A2: To minimize precipitation, it is best to perform serial dilutions. First, create an intermediate dilution of your DMSO stock solution in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the rest of your pre-warmed medium to reach the final desired concentration. Always add the compound solution to the media, not the other way around, and mix gently.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with different concentrations of DMSO.
Q4: Can the trifluoroacetate (TFA) salt affect my experiment?
A4: The TFA salt is used to improve the solubility and stability of TP-5801.[3] However, at high concentrations, residual TFA can be acidic and may impact cellular assays.[4] If you suspect the TFA counterion is interfering with your results, alternative salt forms may need to be considered, though this is a complex process.
Q5: How does this compound work?
A5: this compound is a potent and orally active inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1).[1][5] It works by binding to the ATP-binding pocket of TNK1, which blocks its kinase activity and inhibits downstream signaling pathways that are involved in cell proliferation and survival.[5] One of the key downstream targets is the phosphorylation of STAT3.[5]
TNK1 Signaling Pathway and Inhibition by TP-5801
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media
This protocol will help you determine the maximum concentration at which this compound remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved, using sonication if necessary.
-
Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare a series of dilutions of this compound in your pre-warmed (37°C) cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.5%.
-
Incubate: Incubate the tubes at 37°C for a period that mimics your experiment's duration (e.g., 2 hours, 24 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance or visible particles indicate that the compound has precipitated.
-
Microscopic Examination: For a more sensitive assessment, place a small drop of the solution from each tube onto a microscope slide and examine for crystalline structures.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum kinetic solubility of this compound in your specific medium under these conditions.
Data Presentation: Kinetic Solubility of this compound
| Cell Culture Medium | Serum (%) | Maximum Soluble Concentration (µM) | Observation (24h incubation) |
| Example: DMEM | 10% | e.g., 25 µM | Clear solution |
| Example: DMEM | 10% | e.g., 50 µM | Slight haze |
| Example: RPMI-1640 | 10% | ||
| Example: Basal Medium | 0% |
This table should be filled in with your own experimental results.
References
Troubleshooting inconsistent results with TP-5801 TFA
Welcome to the technical support center for TP-5801 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and other common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active small molecule inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1).[1][2][3] It functions by competitively binding to the ATP-binding pocket of TNK1, which prevents the phosphorylation of downstream substrates.[1][2][3] This inhibition disrupts signaling pathways that contribute to cell proliferation and growth in certain cancers.[1][4] One of the key downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[3][5][6] By inhibiting TNK1, TP-5801 effectively reduces the phosphorylation of STAT3, leading to the downregulation of STAT3 target genes involved in cell cycle progression and survival.[3]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the experimental system. In biochemical assays targeting the TNK1 enzyme, the IC50 is approximately 1.40 nM.[1][3][5] In cell-based assays, the IC50 can vary significantly based on the cell line and its reliance on TNK1 signaling.[1] For example, in TNK1-driven Ba/F3 cells, the IC50 is in the low nanomolar range, whereas in cells not dependent on TNK1, the IC50 can be much higher.[1][3]
Q3: My observed IC50 value is different from the published data. What could be the reason?
A3: Discrepancies in IC50 values are common and can arise from several factors:
-
Cell Line Differences: The genetic makeup and the degree to which your cell line depends on the TNK1 pathway will significantly impact the observed potency.[1]
-
Assay Conditions: Variations in cell density, serum concentration in the media, incubation time, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the IC50 value.[1]
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, the concentration of ATP in your assay will directly affect the apparent IC50.[1]
-
Compound Stability and Solubility: Improper storage or handling of this compound can lead to its degradation or precipitation, resulting in a less potent effect.[1]
Q4: Are there known off-target effects of this compound?
A4: While TP-5801 is designed as a specific TNK1 inhibitor, the possibility of off-target effects exists, particularly at higher concentrations.[1] It is crucial to include appropriate controls in your experiments to confirm that the observed phenotype is due to on-target inhibition.[1] This can include using a less active enantiomer if available or employing multiple cell lines with varying dependencies on TNK1.[1]
Q5: How should I dissolve and store this compound?
A5: For in vitro experiments, it is recommended to first dissolve this compound in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[6] A stock solution of up to 16.67 mg/mL (31.60 mM) can be prepared.[7] To ensure complete dissolution, vortexing and sonication for 10-15 minutes may be necessary.[7][8] For long-term storage, stock solutions should be stored at -80°C for up to 6 months.[9][10][11] For short-term storage, -20°C for up to 1 month is recommended.[9][10][11] It is highly advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guides
Issue 1: High variability in cell viability/inhibition data between replicates.
| Possible Cause | Recommended Action |
| Inconsistent cell seeding | Ensure the cell suspension is thoroughly mixed before and during plating to achieve even cell distribution in microplates.[1] |
| Edge effects | To minimize evaporation in the outer wells of the plate, fill these wells with sterile PBS or media.[1] |
| Compound precipitation | Visually inspect the compound dilutions under a microscope for any signs of precipitation. Pre-warming the cell culture medium to 37°C before adding the diluted compound can help.[6] |
| Cell health issues | Ensure that cells are healthy, within a low passage number, and free from contamination. Use cells within a consistent passage number range.[1][6] |
Issue 2: No significant inhibition of cell growth, even at high concentrations.
| Possible Cause | Recommended Action |
| Cell line not dependent on TNK1 signaling | Use a positive control cell line known to be sensitive to TNK1 inhibition, such as L540 Hodgkin's lymphoma cells.[1] Verify that your chosen cell line expresses TNK1 via Western Blot or qPCR.[6] |
| Inactive compound | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light.[1] Prepare fresh stock solutions regularly.[1] |
| High serum concentration | Proteins in the serum can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if it is compatible with your cell line.[1] |
| Compound precipitation in media | Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solubility issues.[6] Briefly sonicate the stock solution before further dilution.[6] |
Issue 3: Inconsistent results in Western blot for downstream targets (e.g., pSTAT3).
| Possible Cause | Recommended Action |
| Suboptimal antibody performance | Validate your antibodies using positive and negative controls to ensure specificity and sensitivity. |
| Transient phosphorylation event | Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after this compound treatment.[1] |
| Inefficient protein extraction or phosphatase activity | Use fresh lysis buffer containing phosphatase and protease inhibitors.[1][6] |
| Unequal protein loading | Accurately determine the protein concentration of each lysate using a BCA or Bradford assay and load equal amounts of protein for SDS-PAGE.[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.[1]
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.[1]
-
MTT Addition and Incubation: Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilization and Measurement: Add solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Western Blot for pSTAT3 Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).[6]
-
Cell Lysis: Wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6] Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[6] A loading control like β-actin or GAPDH should also be used.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[6] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
Visualizations
Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Optimizing incubation time for TP-5801 TFA treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for TP-5801 TFA treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: TP-5801 is a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1 (also known as ACK1).[1][2][3][4] It is often supplied as a trifluoroacetate (B77799) (TFA) salt to improve its solubility and stability.[3] TP-5801 exerts its anti-tumor activity by binding to the ATP-binding pocket of TNK1, which blocks its kinase activity and inhibits downstream signaling pathways.[1][2][3] A key downstream effector of TNK1 is STAT3, and by inhibiting TNK1, TP-5801 reduces the phosphorylation of STAT3, leading to the downregulation of genes involved in cell cycle progression and survival.[1]
Q2: What is a typical incubation time for this compound in cell culture?
A2: Published studies have reported a range of incubation times for this compound, from 72 hours to 10 days, depending on the cell line and the experimental endpoint.[4][5][6] For initial experiments, a time-course study (e.g., 24, 48, and 72 hours) is recommended to determine the optimal duration for your specific cell line and assay.[7]
Q3: Can the TFA salt affect my experimental results?
A3: Yes, the trifluoroacetate (TFA) counterion can potentially impact cell-based assays.[8] Studies have shown that TFA can inhibit the proliferation of certain cell types.[9][10] It is crucial to run appropriate vehicle controls (e.g., medium with the equivalent concentration of TFA if possible, or the vehicle used to dissolve the compound, such as DMSO) to distinguish the effects of TP-5801 from any potential effects of the TFA salt.
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
A4: Several factors could contribute to a lack of observable effect. First, ensure the compound has been stored correctly and is fully dissolved.[6] The cell line you are using may not be dependent on TNK1 signaling for its growth and survival.[6][11] It is also important to use a wide range of concentrations in your dose-response experiments. Finally, the incubation time may be too short to induce a significant effect. Consider extending the treatment duration.[6][7]
Troubleshooting Guide: Optimizing Incubation Time
This guide provides a systematic approach to determining the optimal incubation time for this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation | 1. Suboptimal incubation time: The treatment duration may be too short for the effects to manifest.[7] 2. Cell line insensitivity: The cell line may not be dependent on TNK1 signaling.[6][11] 3. Compound degradation: Improper storage may have led to the degradation of this compound. | 1. Perform a time-course experiment: Measure cell viability at multiple time points (e.g., 24, 48, 72, 96 hours) to identify the optimal incubation period.[7] 2. Use a positive control cell line: Include a cell line known to be sensitive to TNK1 inhibition (e.g., L540 Hodgkin's lymphoma cells) in your experiments.[11] 3. Verify compound integrity: Ensure the compound is stored at -20°C or -80°C and protected from light.[11] |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers at the start of the experiment can lead to variable results.[7] 2. Edge effects in multi-well plates: Evaporation from the outer wells can affect cell growth. | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or an automated cell counter. 2. Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media.[7] |
| Unexpected increase in cell proliferation or signaling | 1. Hormetic effect: Some compounds can have a stimulatory effect at very low doses. 2. Off-target effects: The observed effect may be due to the compound interacting with other cellular targets. 3. TFA-related effects: At certain concentrations, TFA has been reported to stimulate cell growth in some cell lines.[12] | 1. Expand the dose-response range: Test a wider range of concentrations, including lower doses. 2. Investigate off-target effects: Consult the literature for known off-target effects of TP-5801. 3. Run a TFA control: If possible, treat cells with a TFA salt solution at a concentration equivalent to that in your this compound treatment. |
Data Presentation
Table 1: In Vitro Efficacy of TP-5801
| Assay Type | Target/Cell Line | IC₅₀ Value | Incubation Time | Reference |
| Kinase Inhibition | TNK1 | 1.40 nM | Not Applicable | [3][4] |
| Cell Viability | Ba/F3 cells (WT TNK1) | 76.78 nM | 72 hours | [3][4] |
| Cell Viability | Ba/F3 cells (AAA mutant TNK1) | 36.95 nM | 72 hours | [3][4] |
| Cell Viability | Ba/F3 cells (BCR-ABL driven) | 8.5 µM | 72 hours | [3][4] |
| Cell Growth Inhibition | L540 cells | Low nM | 10 days | [4][5] |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay
Objective: To determine the optimal incubation time for this compound treatment.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours).
-
Viability Assessment: At each time point, add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to the wells.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the log of the this compound concentration for each time point to determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-STAT3 Inhibition
Objective: To assess the effect of this compound on the TNK1 signaling pathway over time.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with a fixed concentration of this compound (e.g., the IC₅₀ value determined from the viability assay) for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an ECL substrate. The optimal incubation time for inhibiting STAT3 phosphorylation will be the earliest time point showing a significant decrease in the p-STAT3/total STAT3 ratio.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm TP-5801 TFA target engagement in cells
Welcome to the technical support center for TP-5801 TFA, a potent and orally active inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting for confirming the cellular target engagement of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the ATP-binding pocket of Tyrosine Kinase Non-receptor 1 (TNK1), also known as Activated CDC42 Kinase 1 (ACK1).[1][2][3] By competitively binding to this pocket, this compound blocks the kinase activity of TNK1, preventing the phosphorylation of its downstream substrates.[1][2][3] A key downstream effector of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] Inhibition of TNK1 by this compound leads to a reduction in the phosphorylation of STAT3, which in turn downregulates the expression of genes involved in cell cycle progression and survival.[3]
TNK1 signaling pathway and the inhibitory action of TP-5801.
Q2: What are the expected IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) for this compound varies between biochemical and cellular assays. This difference is expected, as cellular assays are influenced by factors such as cell membrane permeability, intracellular ATP concentrations, and the specific genetic background of the cell line.
| Assay Type | Target/Cell Line | Driver | IC₅₀ Value | Reference |
| Biochemical | TNK1 Enzyme | - | 1.40 nM | [3][4][5][6] |
| Cell-Based | Ba/F3 | Wild-Type TNK1 | 76.78 nM | [3][4][5] |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM | [3][4][5] | |
| L540 | TNK1-dependent | low nM | [3][5][7] | |
| Ba/F3 | BCR-ABL | 8.5 µM | [3][4][5] | |
| Ba/F3 | IL-3 | 1.2 µM | [3][4][5] |
Q3: Which methods can I use to directly confirm that this compound is binding to TNK1 in my cells?
To directly confirm the physical interaction between this compound and TNK1 within a cellular environment, biophysical methods are recommended.
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that when a ligand (this compound) binds to its target protein (TNK1), it stabilizes the protein structure, leading to an increase in its melting temperature.[8][9] This change can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble TNK1 remaining by Western Blot or mass spectrometry.[9][10] An increase in the thermal stability of TNK1 in the presence of this compound is strong evidence of direct target engagement.[11]
-
NanoBRET™ Target Engagement Assay: This is a live-cell method that quantifies compound binding at specific target proteins.[12] The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-TNK1 fusion protein and a fluorescent energy transfer probe that binds to the same pocket as the test compound.[12][13] Competitive displacement of the probe by this compound results in a loss of BRET signal, allowing for the quantitative measurement of intracellular affinity.[12]
Q4: How can I functionally validate that this compound is inhibiting TNK1 activity in my cells?
Functional validation involves measuring the downstream consequences of TNK1 inhibition.
-
Western Blot for Phospho-STAT3 (p-STAT3): Since STAT3 is a key downstream substrate of TNK1, assessing its phosphorylation status is a direct readout of TNK1 activity.[3][14] Treatment of cells with this compound should lead to a dose-dependent decrease in the level of phosphorylated STAT3 (at Tyr705), without affecting the total STAT3 protein levels.[1][3] This provides functional evidence of target engagement.
-
Cell Proliferation Assays: Using cell lines whose proliferation is known to be dependent on TNK1 activity, such as L540 Hodgkin's lymphoma cells or engineered Ba/F3 cells, can provide strong indirect evidence of target engagement.[1][3][5] A significant inhibition of cell growth in these lines upon treatment with this compound indicates that the compound is hitting its intended target and eliciting a biological response.[14]
Troubleshooting Guides
Problem: I don't observe a decrease in p-STAT3 levels after treating my cells with this compound.
Workflow for troubleshooting lack of p-STAT3 inhibition.
-
Verify Compound Integrity: Ensure that this compound has been stored correctly at -20°C or -80°C, protected from light, and that working solutions are freshly prepared.[1] Compound degradation can lead to a loss of activity.
-
Cell Line Suitability: Confirm that your chosen cell line expresses TNK1 at sufficient levels.[14] Furthermore, the TNK1-STAT3 signaling pathway may not be constitutively active in all cell lines. Consider using a positive control cell line known to be sensitive to TNK1 inhibition, such as L540 cells.[1]
-
Optimize Experimental Conditions:
-
Dose Range: A full dose-response curve (e.g., from 1 nM to 10 µM) should be performed to determine the IC₅₀ in your specific cell system.[14]
-
Incubation Time: The time required to observe a decrease in p-STAT3 can vary. Perform a time-course experiment (e.g., 2, 6, 24 hours) to find the optimal treatment duration.[14]
-
-
Confirm Target Engagement Directly: If downstream signaling is not affected, it is crucial to confirm that the compound is binding to TNK1 in your cells. Use a direct biophysical method like CETSA to verify target engagement.[10][14]
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 Inhibition
This protocol details how to measure the inhibition of STAT3 phosphorylation as a functional readout of this compound target engagement.
Experimental workflow for Western Blot analysis.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).[14]
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal for each sample.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for directly measuring the binding of this compound to TNK1 in intact cells.
Experimental workflow for the Cellular Thermal Shift Assay.
Materials:
-
Cell line expressing TNK1
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with a chosen concentration of this compound or a vehicle control for a predetermined time.[10]
-
Harvesting and Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8][10]
-
Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble TNK1 by Western Blot.
-
Data Analysis: Quantify the band intensities for TNK1 at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble TNK1 against temperature to generate melting curves. A shift in the curve to the right for the this compound-treated sample indicates thermal stabilization and confirms target engagement.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
TP-5801 TFA: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of the kinase selectivity profile of TP-5801 trifluoroacetate (B77799) (TFA), a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1. By presenting comprehensive experimental data, detailed protocols, and a visual representation of the relevant signaling pathway, this document aims to provide an objective resource for evaluating TP-5801's performance against other kinases.
High Selectivity Profile of TP-5801 TFA
TP-5801 demonstrates remarkable potency and selectivity for its primary target, TNK1 (Thirty-eight-Negative Kinase 1), with a reported half-maximal inhibitory concentration (IC50) of 1.40 nM.[1][2][3] An in-vitro kinase screen reveals a high degree of selectivity for TNK1. The compound exhibits significantly lower inhibitory activity against a panel of other kinases, underscoring its focused mechanism of action.
Kinase Inhibition Profile of TP-5801
| Target Kinase | IC50 (nM) | Reference |
| TNK1 | 1.40 | [1][2][3] |
| Aurora A | 5380 | [4] |
| ACK1 (TNK2) | Significantly Inhibited | [4] |
| AAK1 | Modestly Inhibited | [4] |
| GAK | Modestly Inhibited* | [4] |
| Other Kinase 1 | >10000 | [4] |
| Other Kinase 2 | >10000 | [4] |
| Other Kinase 3 | >10000 | [4] |
% Inhibition at 0.3 µM was reported as significant for ACK1 and modest for AAK1 and GAK, precise IC50 values were not provided in the source.
Mechanism of Action: Targeting the TNK1 Signaling Pathway
TP-5801 exerts its therapeutic effects by binding to the ATP-binding pocket of the TNK1 enzyme, thereby inhibiting its catalytic activity.[2] This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival. A key downstream effector of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] By preventing the phosphorylation of STAT3, TP-5801 effectively downregulates the expression of STAT3 target genes involved in cell cycle progression and survival.[5][6]
The activity of TNK1 itself is tightly regulated through interactions with 14-3-3 proteins, which maintain it in an inactive state, and ubiquitin, which promotes its activation.[5][6][7] TP-5801's inhibition of TNK1 interferes with this signaling axis.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TP-5801 against a panel of kinases.
Materials:
-
Recombinant human kinase enzymes
-
TP-5801 (serially diluted)
-
ATP
-
Specific kinase substrate (e.g., synthetic peptide)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of TP-5801 in DMSO and then further dilute in the kinase assay buffer.
-
Reaction Setup: Add the recombinant kinase enzyme to the wells of the assay plate, followed by the diluted TP-5801.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. Plot the percent inhibition against the logarithm of the TP-5801 concentration and determine the IC50 value using a non-linear regression curve fit.[8][9]
Cellular Proliferation Assay
Objective: To assess the effect of TP-5801 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TNK1-dependent and non-dependent lines)
-
Cell culture medium and supplements
-
TP-5801 (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of TP-5801 to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Signal Detection: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a DMSO control. Plot the viability against the logarithm of the TP-5801 concentration to determine the IC50 value.[1]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. "TP-5801 in vitro kinase screen data" by Joshua Andersen [scholarsarchive.byu.edu]
- 5. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Discovery of a Novel Regulatory Mechanism of TNK1 by 14-3-3 and Its Ub" by Tsz Yin Chan [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of TP-5801 TFA in TNK1-Dependent vs. Non-Dependent Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of TP-5801 TFA, a potent and orally active inhibitor of the non-receptor tyrosine kinase TNK1, in cancer cell lines with and without dependency on TNK1 signaling.[1][2] TNK1 (Tyrosine Kinase Non-receptor 1), also known as Activated CDC42 Kinase 1 (ACK1), is a proto-oncogene whose dysregulation has been implicated in the proliferation and survival of various cancer cells.[3][4] TP-5801 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the TNK1 enzyme, which blocks the phosphorylation of downstream substrates and disrupts aberrant signaling pathways that drive tumor growth.[1][2][3] This document synthesizes preclinical data, presents detailed experimental methodologies, and visualizes key biological and experimental processes to support further investigation into TNK1-targeted therapies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of TP-5801, highlighting its selectivity and efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of TP-5801
This table shows the high potency of TP-5801 against its primary target, the TNK1 kinase.
| Assay Type | Target Kinase | IC₅₀ (nM) |
| Kinase Inhibition Assay | TNK1 | 1.40[1][3][5] |
Table 2: Comparative Cellular Efficacy of this compound in TNK1-Dependent and Non-Dependent Cell Lines
This table compares the half-maximal inhibitory concentration (IC₅₀) of this compound in various cell lines. A significantly lower IC₅₀ value is observed in cell lines where proliferation is driven by TNK1, demonstrating the inhibitor's on-target cellular activity.
| Cell Line | Driving Oncogene/Pathway | Dependency | IC₅₀ |
| Ba/F3 | Wild-Type (WT) TNK1 | TNK1-Dependent | 76.78 nM[1][5] |
| Ba/F3 | AAA Mutant TNK1 | TNK1-Dependent | 36.95 nM[1][5] |
| L540 | Truncated, Active TNK1 | TNK1-Dependent | Low nM range[1][5][6] |
| Ba/F3 | BCR-ABL | Non-TNK1-Dependent | 8.5 µM[1][5][7] |
| Ba/F3 | Interleukin-3 (IL-3) | Non-TNK1-Dependent | 1.2 µM[1][5][7] |
Table 3: In Vivo Efficacy of TP-5801 in TNK1-Dependent Xenograft Models
This table summarizes the anti-tumor effects of TP-5801 in mouse models bearing tumors derived from TNK1-dependent cell lines.
| Animal Model | Dosing Regimen | Key Findings |
| NOD/SCID mice with Ba/F3 luc cells (TNK1 AAA) | 10 mg/kg, single oral gavage | Significantly prolonged lifespan with no signs of toxicity.[1][3] |
| NOD/SCID mice with Ba/F3 luc xenografts (TNK1 AAA) | 50 mg/kg, once daily oral gavage for 7 days | Reduced phospho-STAT3 in xenografts and decreased tumor burden.[1][7] |
TNK1 Signaling and Mechanism of Action of TP-5801
TNK1 is a non-receptor tyrosine kinase regulated by a complex interplay of protein-protein interactions.[8] Its kinase activity is inhibited when sequestered by 14-3-3 proteins.[9][8] Cellular signals can lead to the release of TNK1 from 14-3-3, allowing it to translocate to ubiquitin-rich clusters where it becomes active.[9][8] Activated TNK1 can then phosphorylate and activate downstream signaling proteins, including Signal Transducer and Activator of Transcription 3 (STAT3).[3] The phosphorylation of STAT3 is a critical step for its activation, dimerization, and translocation to the nucleus, where it regulates the expression of genes involved in cell proliferation and survival.[3] TP-5801 directly inhibits the kinase activity of TNK1, preventing STAT3 phosphorylation and thereby blocking this pro-survival signaling cascade.[1][3]
Detailed Experimental Protocols
Reproducibility is fundamental to scientific advancement. The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TP-5801 against the TNK1 enzyme.[3]
Materials:
-
Recombinant human TNK1 enzyme
-
TP-5801 (serially diluted)
-
ATP
-
Suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[3]
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of TP-5801 in DMSO. Further dilute these in the kinase assay buffer.
-
Reaction Setup: Add the TNK1 enzyme and the TP-5801 dilutions to the wells of the assay plate.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[3]
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol, which quantifies kinase activity via luminescence.[3]
-
Data Analysis: Calculate the percentage of kinase activity relative to a DMSO vehicle control. Plot the percent inhibition against the logarithm of the TP-5801 concentration and determine the IC₅₀ value using a non-linear regression curve fit.[3]
Cell Viability Assay
Objective: To assess the effect of TP-5801 on the proliferation of TNK1-dependent and non-dependent cancer cell lines.[1][3]
Materials:
-
Ba/F3 cells (engineered to express WT TNK1, AAA mutant TNK1, or BCR-ABL)
-
L540 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Interleukin-3 (IL-3) for IL-3 dependent Ba/F3 cells
-
TP-5801 (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density. For TNK1-dependent Ba/F3 cells, culture in the absence of IL-3. For parental Ba/F3 cells, culture in the presence of IL-3.[2][3]
-
Compound Treatment: After allowing the cells to adhere or acclimate (if applicable), add serial dilutions of TP-5801 to the wells. Include a vehicle-only control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[1][7]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period.
-
Data Acquisition: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a microplate reader.
-
IC₅₀ Calculation: Normalize the data to the vehicle-treated control cells and plot the results as a dose-response curve. Calculate the IC₅₀ value using non-linear regression.[1]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TP-5801 in a living organism.[1]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
TNK1-dependent human cancer cells (e.g., Ba/F3 expressing TNK1 AAA mutant)
-
TP-5801 formulation for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flanks of the immunocompromised mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into a vehicle control group and one or more treatment groups. Administer TP-5801 or vehicle orally at the specified dose and schedule (e.g., 50 mg/kg, once daily).[1][7]
-
Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[1]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers like phospho-STAT3.[3]
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the workflows for the key experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of TP-5801 TFA and Other TNK1 Inhibitors in Preclinical Settings
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Performance of Novel TNK1 Inhibitors
This guide provides a comprehensive comparison of the preclinical data for TP-5801 TFA, a potent and orally active inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1), against other emerging TNK1 inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective evaluation of these compounds for research and development purposes.
Introduction to TNK1 Inhibition
Tyrosine Kinase Non-receptor 1 (TNK1), also known as Activated CDC42 Kinase 1 (ACK1), is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of TNK1 signaling has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] TNK1 inhibitors are small molecules designed to block the kinase activity of TNK1, thereby disrupting downstream signaling pathways that contribute to tumor progression.[1]
Biochemical Potency of TNK1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values for this compound and a structurally related alternative, TP-5809, against the TNK1 enzyme.
| Inhibitor | Target | Biochemical IC50 (nM) | Reference |
| This compound | TNK1 | 1.40 | [2][3][4] |
| TP-5809 | TNK1 | 1.5 | [5][6][7] |
Cellular Activity of TNK1 Inhibitors
The efficacy of a kinase inhibitor within a cellular context is crucial for its therapeutic potential. The tables below present the cellular IC50 values for this compound and TP-5809 in various cancer cell lines, including those dependent on TNK1 signaling for their growth and survival.
Table 2: Cellular Activity of this compound
| Cell Line | Driver | Cellular IC50 | Reference |
| Ba/F3 | WT TNK1 | 76.78 nM | [2][3] |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM | [2][3] |
| L540 (Hodgkin's lymphoma) | TNK1-dependent | Low nM | [2][3] |
| Ba/F3 | BCR-ABL | 8.5 µM | [2][3] |
| Ba/F3 | IL-3 | 1.2 µM | [2][3] |
Table 3: Cellular Activity of TP-5809
| Cell Line | Driver | Cellular IC50 | Reference |
| L540 (Hodgkin's lymphoma) | Truncated TNK1 | 7.2 nM | [5][6] |
| Ba/F3 | TNK1-dependent | < 10 nM | [5][6] |
| K562 | Not TNK1-dependent | 2800 nM | [5][6] |
| HEK293 (Target Engagement) | TNK1 | 11.3 nM | [5][6] |
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of TNK1 inhibitors has been evaluated in mouse xenograft models. The following table summarizes the in vivo efficacy of this compound and TP-5809.
Table 4: In Vivo Efficacy of TNK1 Inhibitors
| Inhibitor | Model | Dosing | Outcome | Reference |
| This compound | Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan | [2][3] |
| This compound | Localized Tumor Model | 50 mg/kg, once daily | Inhibition of tumor growth | [3][4] |
| TP-5809 | L540 Xenograft | 25 mg/kg, daily | 65.5% tumor growth inhibition | [5][6] |
| TP-5809 | L540 Xenograft | 50 mg/kg, daily | 78.7% tumor growth inhibition | [5][6] |
The TNK1 Signaling Pathway and Mechanism of Inhibition
TNK1 is a key mediator of downstream signaling pathways that are critical for cell proliferation and survival.[2] Upon activation, TNK1 can phosphorylate and activate downstream effectors such as Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[2][5][6] The constitutive activation of the TNK1-STAT3/5 signaling pathway is implicated in the pathogenesis of various cancers.[2][5][6] TP-5801 and other TNK1 inhibitors act by competitively binding to the ATP-binding pocket of TNK1, thereby blocking its kinase activity and preventing the phosphorylation of its downstream targets.[2]
TNK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate TNK1 inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the TNK1 enzyme.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified recombinant TNK1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Compound Dilution: Serially dilute the test compound (e.g., this compound) to a range of concentrations.
-
Reaction Initiation: Add the diluted compound to the reaction mixture. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Signal Detection: Quantify the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as radiometric assays (e.g., with ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo).[7]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
References
TP-5801 TFA: A Comparative Analysis of Potency Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of TP-5801 TFA, a potent and orally active inhibitor of the non-receptor tyrosine kinase 1 (TNK1), across various cancer cell lines.[1][2][3] Experimental data, including half-maximal inhibitory concentration (IC50) values, are presented to offer an objective performance benchmark. Detailed methodologies for the key experimental assays are also provided to support the reproducibility of these findings.
Mechanism of Action: Targeting the TNK1 Signaling Pathway
This compound functions as a small molecule inhibitor that specifically targets the ATP-binding pocket of TNK1.[4][5] By competitively blocking this site, this compound prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that can contribute to cell growth and proliferation in certain cancers.[4][6] One of the critical downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[5] The inhibition of TNK1 by this compound leads to a reduction in STAT3 phosphorylation, which in turn downregulates the expression of genes involved in cell cycle progression and survival.[5]
Comparative IC50 Values of this compound
The potency of this compound has been evaluated through both biochemical and cell-based assays. The biochemical IC50 against the recombinant TNK1 enzyme is in the low nanomolar range, highlighting its potent inhibitory activity. In cellular assays, the IC50 values vary depending on the cancer cell line and its dependency on TNK1 signaling.
Biochemical Potency
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| This compound | TNK1 | 1.40 | Radiometric (³³P-ATP) |
| TP-5809 | TNK1 | 1.5 | Biochemical Kinase Assay |
Data synthesized from multiple sources.[7]
Cellular Potency in Cancer Cell Lines
| Cell Line | Description | Driving Oncogene/Dependency | IC50 |
| Ba/F3 | Murine pro-B cells | WT TNK1 | 76.78 nM |
| Ba/F3 | Murine pro-B cells | AAA mutant TNK1 | 36.95 nM |
| Ba/F3 | Murine pro-B cells | BCR-ABL | 8.5 µM |
| Ba/F3 | Murine pro-B cells | IL-3 | 1.2 µM |
| L540 | Hodgkin's lymphoma cell line with truncated, active TNK1 | TNK1-dependent | Low nM range |
Data synthesized from multiple sources.[1][5][7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the TNK1 kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant TNK1 enzyme, a suitable substrate, ATP, and a kinase assay buffer.
-
Compound Dilution: Create a serial dilution of this compound to a range of concentrations.
-
Assay Plate Setup: Add the TNK1 enzyme, substrate, and diluted this compound to the wells of a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and add a detection reagent to produce a signal (e.g., luminescence, fluorescence) that is proportional to the kinase activity.
-
IC50 Calculation: Normalize the data to a vehicle-only control and plot the results as a dose-response curve to determine the IC50 value using non-linear regression.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., Ba/F3, L540) in a 96-well plate at an optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of this compound.[6]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[6]
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well.[6]
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.[6]
-
IC50 Calculation: Normalize the data to untreated controls and calculate the IC50 from the dose-response curve.[6]
Western Blotting for Phospho-STAT3
Objective: To determine the effect of this compound on the phosphorylation of its downstream target, STAT3.
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined optimal time.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (pSTAT3) and total STAT3.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody, followed by detection using an ECL substrate.[4]
-
Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.[4]
References
A Comparative Analysis of TP-5801 TFA and Known BCR-ABL Inhibitors: A Guide for Researchers
A juxtaposition of a novel TNK1 inhibitor and established BCR-ABL tyrosine kinase inhibitors (TKIs) for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of TP-5801 TFA, a potent and selective inhibitor of Thirty-eight-negative kinase 1 (TNK1), and a panel of well-characterized BCR-ABL inhibitors used in the treatment of Chronic Myeloid Leukemia (CML). It is important to note that this compound's primary target is not BCR-ABL. This document will, therefore, present the distinct profiles of these inhibitors, offering a valuable resource for understanding their respective mechanisms of action, potencies, and the experimental methodologies used for their evaluation.
Section 1: this compound - A Potent TNK1 Inhibitor
This compound is an orally active, small-molecule inhibitor of TNK1, a non-receptor tyrosine kinase implicated in various cellular processes, including cell growth and differentiation.[1] Dysregulation of TNK1 has been associated with the pathogenesis of certain cancers. The primary mechanism of action for TP-5801 is the competitive inhibition at the ATP-binding pocket of the TNK1 enzyme, thereby disrupting downstream signaling pathways.[1]
1.1: In Vitro Kinase Inhibitory Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following table summarizes the inhibitory activity of TP-5801 against its primary target, TNK1, and its off-target activity against other kinases, including BCR-ABL.
| Target Kinase | IC₅₀ (nM) | Reference |
| TNK1 | 1.40 | [2][3] |
| Aurora A | 5380 | [4] |
| BCR-ABL | 8500 | [2][3] |
1.2: Cellular Activity of this compound
In cellular assays, this compound demonstrates potent inhibition of cell lines dependent on TNK1 signaling.
| Cell Line | Driving Oncogene | IC₅₀ | Reference |
| Ba/F3 | WT TNK1 | 76.78 nM | [4] |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM | [4] |
| Ba/F3 | BCR-ABL | 8.5 µM | [3] |
| Ba/F3 | IL-3 | 1.2 µM | [3] |
| L540 | TNK1-dependent | Low nM | [2] |
Section 2: Established BCR-ABL Inhibitors
The following section details the established inhibitors of the BCR-ABL fusion protein, the causative oncogene in CML. These inhibitors have revolutionized the treatment of this disease.
2.1: Mechanism of Action of BCR-ABL Inhibitors
BCR-ABL inhibitors can be broadly classified based on their binding mode to the ABL kinase domain:
-
ATP-Competitive Inhibitors : These inhibitors bind to the ATP-binding site of the ABL kinase domain.
-
Allosteric Inhibitors : These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase.
2.2: Comparative Efficacy of BCR-ABL Inhibitors Against Wild-Type and Mutant BCR-ABL
Resistance to TKIs often arises from point mutations in the BCR-ABL kinase domain, with the T315I "gatekeeper" mutation being notoriously resistant to first and second-generation inhibitors. The following table provides a comparative summary of the IC₅₀ values of various BCR-ABL inhibitors against wild-type (WT) BCR-ABL and the T315I mutant.
| Inhibitor | IC₅₀ (nM) vs. WT BCR-ABL | IC₅₀ (nM) vs. T315I Mutant | Reference |
| Imatinib | ~25-100 | >4000 | [8][9][10] |
| Nilotinib | ~20-30 | >1000 | [5][8][9] |
| Dasatinib | ~0.6-1 | >150 | [5][9][10] |
| Bosutinib | ~1.2 | >1000 | [5][9][11] |
| Ponatinib | ~0.37 | ~2.0 | [10][12][13] |
| Asciminib | ~0.5-2.6 | Effective | [7][14] |
Note: IC₅₀ values can vary between different studies and assay conditions. The values presented are a representative range.
Section 3: Signaling Pathway Diagrams
3.1: TNK1 Signaling Pathway and Inhibition by this compound
Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.
3.2: BCR-ABL Signaling and Mechanisms of Inhibition
Caption: BCR-ABL signaling and the distinct mechanisms of its inhibitors.
Section 4: Experimental Protocols
4.1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for determining the IC₅₀ of a test compound against a purified kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (serially diluted)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing the kinase reaction buffer, purified kinase, and substrate.
-
Inhibitor Addition: Add the serially diluted test compound to the reaction mixture. Include a vehicle control (e.g., DMSO) for 100% kinase activity.
-
Reaction Initiation: Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose paper to terminate the reaction. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: Place the dried phosphocellulose paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
4.2: Cell Proliferation Assay (Ba/F3 Cells)
This protocol describes a method to assess the effect of a test compound on the proliferation of cytokine-dependent or oncogene-driven Ba/F3 cells.
Objective: To determine the IC₅₀ of a test compound for inhibiting the proliferation of a specific Ba/F3 cell line.
Materials:
-
Ba/F3 cells (parental or engineered to express a specific kinase)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and IL-3 for parental cells)
-
96-well opaque-walled plates (for luminescence assays)
-
Test compound (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Wash the Ba/F3 cells to remove IL-3 (if applicable) and resuspend them in the appropriate assay medium. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[15]
-
Compound Addition: Add serially diluted concentrations of the test compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.[15]
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot cell viability against the logarithm of the compound concentration. Determine the IC₅₀ value using a non-linear regression sigmoidal dose-response model.
Section 5: Experimental Workflow Visualization
Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
TP-5801 TFA: An Evaluation of Efficacy in IL-3 Driven Ba/F3 Cells
This guide provides a detailed comparison of the efficacy of TP-5801 TFA in Interleukin-3 (IL-3) driven murine pro-B lymphocyte (Ba/F3) cells. Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines detailed protocols, and visually represents the relevant biological pathways and workflows to offer a comprehensive understanding of this compound's cellular activity.
This compound is the trifluoroacetate (B77799) salt of TP-5801, a potent, orally active inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1), also known as Activated CDC42 Kinase 1 (ACK1).[1][2][3] The primary mechanism of action for TP-5801 is the competitive inhibition at the ATP-binding pocket of the TNK1 enzyme, which blocks the phosphorylation of its downstream substrates.[3] One of the key downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[1] By inhibiting TNK1, TP-5801 effectively reduces the phosphorylation of STAT3, leading to the downregulation of genes involved in cell cycle progression and survival.[1]
Data Summary: In Vitro Efficacy of TP-5801
The Ba/F3 cell line is a valuable tool in oncology research. These cells are dependent on IL-3 for proliferation and survival; however, they can be rendered IL-3 independent by the introduction of an active oncogene.[4] This allows for the assessment of a compound's inhibitory activity against a specific oncogenic driver. Experimental data demonstrates that this compound inhibits the growth of IL-3 driven Ba/F3 cells, as well as Ba/F3 cells engineered to be dependent on various oncogenes.
The following table summarizes the in vitro cellular proliferation inhibitory activities of TP-5801.
| Cell Line | Driving Signal/Oncogene | IC₅₀ (nM) | Reference |
| Ba/F3 | WT TNK1 | 76.78 | [1][5] |
| Ba/F3 | AAA mutant TNK1 | 36.95 | [1][5] |
| Ba/F3 | BCR-ABL | 8500 | [1][5][6] |
| Ba/F3 | IL-3 | 1200 | [1][5][6] |
| L540 | TNK1-dependent | low nM | [1][5][6] |
| Table 1: In Vitro Cellular Proliferation IC₅₀ Values for TP-5801. |
The data clearly indicates that TP-5801 is most potent in cells driven by its primary target, TNK1. The IC₅₀ value in IL-3 driven Ba/F3 cells is 1.2 µM, which is significantly higher than its potency in TNK1-driven cells (36.95 and 76.78 nM).[1][5][6] This demonstrates a degree of selectivity of TP-5801 for TNK1 over the components of the IL-3 signaling pathway that drive proliferation in the parental Ba/F3 cell line.
For comparison, the half-maximal inhibitory concentration (IC₅₀) of TP-5801 against its purified target kinase, TNK1, is 1.40 nM.[5][6]
Signaling Pathway and Experimental Workflow
To understand the context of these results, it is crucial to visualize both the biological pathway of interest and the experimental procedure used to generate the data.
IL-3 Signaling Pathway
Interleukin-3 is a cytokine that promotes the survival, proliferation, and differentiation of hematopoietic cells. Its signaling is initiated by binding to the IL-3 receptor, which activates the JAK/STAT and other downstream pathways, ultimately leading to cell proliferation.
Figure 1. Simplified IL-3 signaling pathway leading to cell proliferation.
Experimental Workflow: Cell Viability Assay
The efficacy of this compound in IL-3 driven Ba/F3 cells is typically determined using a cell viability assay. The following diagram outlines the general workflow for such an experiment.
Figure 2. General workflow for determining the IC₅₀ of this compound in Ba/F3 cells.
Experimental Protocols
A detailed methodology is essential for the replication and validation of scientific findings. The following is a representative protocol for a cell proliferation assay to determine the IC₅₀ of this compound in IL-3 dependent Ba/F3 cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of IL-3 dependent Ba/F3 cells.
Materials:
-
Ba/F3 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Recombinant murine IL-3
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Procedure:
-
Cell Culture: Maintain Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1 ng/mL of recombinant murine IL-3 in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Seeding: Harvest exponentially growing Ba/F3 cells and adjust the cell density. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells per well) in a final volume of 50 µL of complete culture medium containing IL-3.
-
Treatment: Add 50 µL of the serially diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.[1][6]
-
Viability Assessment: After the incubation period, equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Signal Measurement: Incubate the plate as per the reagent protocol (e.g., 10 minutes at room temperature) to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the this compound concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.
Conclusion
This compound demonstrates inhibitory activity against IL-3 driven Ba/F3 cell proliferation with an IC₅₀ of 1.2 µM.[1][5][6] When compared to its high potency against its primary target, TNK1, in engineered Ba/F3 cell lines (IC₅₀ in the low nanomolar range), the data suggests that this compound is significantly more selective for TNK1 than for the kinases involved in the IL-3 signaling pathway.[1][5] This makes the IL-3 driven Ba/F3 cell line a useful negative control or counterscreening assay to confirm the on-target selectivity of TNK1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of TP-5801 TFA Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Inhibition Profile of TP-5801 TFA and its Alternatives
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of this compound, a potent inhibitor of the non-receptor tyrosine kinase TNK1. By examining its performance against a panel of kinases alongside other known TNK1 inhibitors, this document aims to equip researchers with the necessary data to make informed decisions for their drug discovery and development projects.
Executive Summary
This compound is a highly potent and selective inhibitor of TNK1, demonstrating an IC50 of 1.40 nM in biochemical assays.[1] Cross-reactivity studies reveal a favorable selectivity profile with minimal off-target effects at concentrations effective for TNK1 inhibition. This guide presents a comparative analysis of this compound with other compounds known to inhibit TNK1, including TP-5809, XMD8-92, and CZC-25146, to provide a broader context for its utility as a research tool and potential therapeutic agent.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the quantitative data on the inhibitory activity of this compound and its comparators against their primary target, TNK1, and a selection of off-target kinases. This allows for a direct comparison of potency and selectivity.
Table 1: Potency against Primary Target TNK1
| Compound | IC50 / Kd (nM) | Assay Type |
| This compound | 1.40 (IC50) | Biochemical Kinase Assay |
| TP-5809 | 1.5 (IC50) | Biochemical Kinase Assay |
| XMD8-92 | 890 (Kd) | Competition Binding Assay |
| CZC-25146 | Inhibits TNK1 (IC50 not specified) | Kinase Activity Assay |
Table 2: Cross-Reactivity and Selectivity Data
| Kinase Target | This compound (% Inhibition @ 300 nM) | XMD8-92 (Kd in nM) | CZC-25146 (Inhibited Kinases) |
| TNK1 | ~99% | 890 | Yes |
| Aurora A | - | - | - |
| ACK1 (TNK2) | Significant Inhibition | - | - |
| AAK1 | Modest Inhibition | - | - |
| GAK | Modest Inhibition | - | Yes |
| ERK5 (BMK1) | - | 80 | - |
| BRD4 | - | 190 | - |
| DCAMKL2 | - | 190 | - |
| PLK4 | - | 600 | Yes |
| LRRK2 | - | - | Yes (IC50 ~5-7 nM) |
| CAMKK2 | - | - | Yes |
| PIP4K2C | - | - | Yes |
| A dash (-) indicates that data was not readily available in the public domain. |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to determine kinase inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Reaction Setup: Purified recombinant kinase is incubated with a specific substrate peptide and a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Compound Addition: The test compound (e.g., this compound) is serially diluted to a range of concentrations and added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled ATP variant (e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control (DMSO vehicle) for each compound concentration. IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is measured using a plate reader. The results are normalized to untreated control cells, and IC50 values are calculated from the resulting dose-response curves.
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the context and methodologies described, the following diagrams are provided.
References
Comparative Efficacy of TP-5801 TFA in Targeting TNK1: A Guide for Researchers
For scientists and professionals in drug development, this guide offers an objective comparison of TP-5801 TFA, a potent and orally active inhibitor of the non-receptor tyrosine kinase 1 (TNK1). This document synthesizes available preclinical data to evaluate its on-target effects and compares its performance with available alternatives, supported by detailed experimental methodologies.
TNK1, a member of the ACK family of non-receptor tyrosine kinases, is a proto-oncogene that plays a significant role in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of TNK1 has been implicated in the development and progression of several cancers, making it a promising therapeutic target.[2][3] this compound has emerged as a selective inhibitor of TNK1, demonstrating anti-tumor activity in preclinical models.[4][5]
Mechanism of Action
TP-5801 exerts its therapeutic effects by binding to the ATP-binding pocket of TNK1.[1][3] This competitive inhibition blocks the kinase activity of TNK1, thereby preventing the phosphorylation of its downstream substrates and disrupting aberrant signaling pathways that contribute to uncontrolled cell proliferation.[1][3] One of the key downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[1] By inhibiting TNK1, TP-5801 effectively reduces the phosphorylation of STAT3, leading to the downregulation of STAT3 target genes involved in cell cycle progression and survival.[1]
The regulation of TNK1 activity is complex, involving interactions with 14-3-3 proteins, which keep the kinase in an inactive state.[6][7] Release from 14-3-3 allows TNK1 to bind to ubiquitin-rich clusters, leading to its activation.[6][7] TP-5801 directly targets the active form of TNK1, preventing downstream signaling.
Quantitative In Vitro and In Vivo Data
TP-5801 has demonstrated high potency and selectivity in a variety of preclinical models. The following tables summarize key quantitative data for TP-5801 and a comparative compound, TP-5809.
Table 1: Biochemical and Cellular Inhibitory Activity of TNK1 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |
| TP-5801 | Biochemical Assay | TNK1 | 1.40 | [1][5] |
| NanoBRET Target Engagement | TNK1 (in HEK293 cells) | 10.5 | [8] | |
| Cell Growth Inhibition | Ba/F3 (WT TNK1) | 76.78 | [1][4] | |
| Cell Growth Inhibition | Ba/F3 (AAA mutant TNK1) | 36.95 | [1][4] | |
| Cell Growth Inhibition | L540 (Hodgkin's lymphoma) | Low nM | [1][4] | |
| TP-5809 | Biochemical Assay | TNK1 | 1.5 | [8][9] |
| NanoBRET Target Engagement | TNK1 (in HEK293 cells) | 11.3 | [8] |
Table 2: Kinase Selectivity Profile of TP-5801
| Target Kinase | IC₅₀ (nM) | % Inhibition @ 300 nM | Reference |
| TNK1 | 1.40 | ~99% | [4] |
| Aurora A | 5380 | - | [4] |
| Other Kinase 1 | >10000 | <10% | [4] |
| Other Kinase 2 | >10000 | <10% | [4] |
| Other Kinase 3 | >10000 | <10% | [4] |
Table 3: In Vivo Efficacy of TP-5801 in Mouse Xenograft Models
| Model | Dosing | Outcome | Reference |
| Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan | [1] |
| Localized Tumor Growth Model | 50 mg/kg, once daily oral gavage for 7 days | Inhibition of tumor growth | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
In Vitro Kinase Assay (Radiometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against TNK1 kinase.
-
Protocol:
-
Prepare kinase reactions containing purified recombinant TNK1 enzyme, a suitable substrate peptide, and kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[9]
-
Serially dilute the test compound (e.g., TP-5801) to a range of concentrations.
-
Add the diluted compound to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP solution containing ³³P-labeled ATP.[9]
-
Incubate the reaction for a defined period at a specific temperature (e.g., 30°C).[4]
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ³³P-ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.[9]
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.[4]
-
Cellular Proliferation Assay
-
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
-
Protocol:
-
Seed cells (e.g., Ba/F3, L540) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3][4]
-
Treat the cells with a serial dilution of the test compound.[3]
-
Incubate the plates for a specified period (e.g., 72 hours).[3][4]
-
Assess cell viability using a suitable reagent (e.g., MTT, MTS, or CellTiter-Glo®).[3][4]
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Determine IC₅₀ values from the resulting dose-response curves.[4]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Protocol:
-
Subcutaneously inject human cancer cells (e.g., TNK1-driven Ba/F3 cells) into immunocompromised mice.[3][4]
-
Allow tumors to grow to a palpable size.[3]
-
Randomize mice into vehicle control and treatment groups.[3]
-
Administer the test compound (e.g., TP-5801) orally at a specified dose and schedule.[3][4]
-
Regularly measure tumor volume and body weight.[3]
-
At the end of the study, excise and weigh the tumors. Western blot analysis of tumor lysates can be performed to assess target engagement (e.g., reduction in phosphorylated STAT3).[4]
-
Considerations for Experimental Design
It is important to note that the trifluoroacetate (B77799) (TFA) salt form of TP-5801, often used for improved solubility and stability, can potentially cause non-specific toxicity in cellular assays.[3][10] To distinguish between the on-target pharmacological effect and off-target toxicity from the TFA salt, it is recommended to perform a salt exchange to a more biocompatible form, such as hydrochloride (HCl), and conduct comparative cytotoxicity assays.[10]
Conclusion
This compound is a potent and selective inhibitor of TNK1 with demonstrated in vitro and in vivo anti-tumor activity.[1] Its mechanism of action, involving the inhibition of the TNK1-STAT3 signaling pathway, provides a strong rationale for its further development as a therapeutic agent for cancers driven by TNK1 dysregulation.[1] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy and Reproducibility of TP-5801 TFA, a Potent TNK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TP-5801 TFA Performance Against Alternative TNK1 Inhibitors with Supporting Experimental Data.
This guide provides a comprehensive comparison of the preclinical data available for this compound, a potent and orally active inhibitor of the non-receptor tyrosine kinase 1 (TNK1).[1][2] TNK1 is a key regulator of cellular processes, and its dysregulation is implicated in the progression of various cancers.[3][4] this compound targets the ATP-binding pocket of TNK1, inhibiting its kinase activity and downstream signaling pathways, such as the STAT3 pathway.[5][6] This document summarizes the quantitative data for this compound in comparison to other known TNK1 inhibitors, provides detailed experimental protocols for reproducibility, and visualizes the key signaling pathways and experimental workflows.
Quantitative Performance Comparison of TNK1 Inhibitors
The following tables summarize the in vitro and in vivo inhibitory activities of this compound and comparable TNK1 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | TNK1 | 1.40 | [7][8] |
| TP-5809 | TNK1 | 1.5 | [9] |
| XMD8-92 | TNK1 | 890 | [3] |
| CZC-25146 | TNK1 | - | [3] |
| This compound | Aurora A | 5380 | [7] |
Table 2: In Vitro Cellular Proliferation IC50 Values
| Compound | Cell Line | Driving Oncogene | IC50 | Reference |
| This compound | Ba/F3 | WT TNK1 | 76.78 nM | [7][8] |
| This compound | Ba/F3 | AAA mutant TNK1 | 36.95 nM | [7][8] |
| This compound | L540 | TNK1-dependent | low nM | [8] |
| This compound | Ba/F3 | BCR-ABL | 8.5 µM | [8] |
| This compound | Ba/F3 | IL-3 | 1.2 µM | [8] |
| TP-5809 | TNK1-dependent Ba/F3 | TNK1 | < 10 nM | [9] |
| TP-5809 | L540 | truncated TNK1 | 7.2 nM | [9] |
| TP-5809 | K562 | full length TNK1 | 2800 nM | [9] |
Table 3: In Vivo Efficacy in Mouse Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| This compound | Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan | [6] |
| This compound | Localized Tumor Growth Model | 50 mg/kg, once daily oral gavage for 7 days | Inhibition of tumor growth, reduction in phospho-STAT3 | [6] |
| TP-5809 | L540 Hodgkin's lymphoma xenograft | 25 mg/kg, daily | 65.5% tumor growth inhibition | [9] |
| TP-5809 | L540 Hodgkin's lymphoma xenograft | 50 mg/kg, daily | 78.7% tumor growth inhibition | [9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: TNK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for inhibitor validation.
Detailed Experimental Protocols
For the purpose of reproducibility, the following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the TNK1 kinase.[6]
-
Materials: Recombinant human TNK1 enzyme, appropriate substrate peptide, ATP, kinase assay buffer, this compound, and a detection reagent (e.g., ADP-Glo™).[6]
-
Procedure:
-
Prepare serial dilutions of this compound.[10]
-
In a microplate, add the TNK1 enzyme, the test compound dilutions, and the substrate.[10]
-
Initiate the kinase reaction by adding ATP.[10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration.[10]
-
Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using a suitable detection kit.[6]
-
Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.[6]
-
Cellular Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.[10]
-
Materials: TNK1-dependent (e.g., L540) and non-dependent cancer cell lines, cell culture medium, 96-well plates, this compound, and a cell viability reagent (e.g., MTT, CellTiter-Glo).[10]
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10]
-
Add serial dilutions of this compound to the cells.[10]
-
Incubate the plates for a specified duration (e.g., 72 hours).[10]
-
Measure cell viability using a colorimetric or luminescence-based assay.[10]
-
Determine the IC50 values from the resulting dose-response curves.[10]
-
Western Blot for Phospho-STAT3
-
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of the downstream effector STAT3.
-
Procedure:
-
Treat TNK1-dependent cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-STAT3 and total STAT3.
-
Incubate with a corresponding secondary antibody and detect the signal.
-
Quantify the band intensities to determine the reduction in phospho-STAT3 levels relative to total STAT3.
-
Mouse Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[10]
-
Procedure:
-
Implant human cancer cells subcutaneously into immunocompromised mice.[10]
-
Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.[10]
-
Administer this compound orally at a specified dose and schedule.[10]
-
Measure tumor volume regularly.[10]
-
At the end of the study, excise the tumors and perform pharmacodynamic analysis, such as Western blotting for phospho-STAT3, to confirm target engagement.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TP-5801 TFA
Essential Safety and Handling Guide for TP-5801 TFA
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The primary hazards associated with this compound are due to its trifluoroacetic acid (TFA) component, which is a strong and corrosive acid requiring careful handling to minimize risks to personnel and the environment.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to ensure personal safety.[2]
| Protection Type | Standard Operation | Large Volume (>500 mL) |
| Hand Protection | Nitrile or other chemical-resistant gloves.[1] | Heavy-duty gloves such as butyl rubber or Viton.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | A full face shield is recommended.[4] |
| Skin and Body | A standard laboratory coat, full-length pants, and closed-toed shoes are required.[1][3] | A chemical-resistant apron may be required.[3] |
| Respiratory | Work should be conducted in a properly functioning chemical fume hood.[2] | If use outside of a fume hood is necessary, a respiratory protection analysis should be performed to determine if a full-face respirator is needed.[3] |
Operational Plan: From Receipt to Disposal
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and metals.[4][5]
-
Recommended storage temperatures for stock solutions are -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months), protected from moisture and light.[6][7][8] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[6]
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions must be conducted in a chemical fume hood.[2]
-
Wear all required PPE before beginning work.[4]
-
When dissolving, slowly add the this compound to the solvent to avoid splashing.[4] For dissolving in DMSO, ultrasonic treatment is recommended to facilitate dissolution.[9]
-
Use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and can affect solubility.[9]
Handling and Experimental Use
-
Avoid the creation of dust when handling the solid powder.[4]
-
Ensure all containers are clearly labeled with the full chemical name, "TP-5801 Trifluoroacetic Acid," and associated hazards (e.g., "Corrosive").[1]
-
Keep containers tightly sealed when not in use.[4]
A logical workflow for handling this compound is outlined below.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid and liquid waste, as well as any contaminated materials (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4]
-
Labeling : The container must be labeled "Hazardous Waste," with the full chemical name "TP-5801 Trifluoroacetic Acid," and indicate the "Corrosive" hazard.[1]
-
Segregation : Do not mix this compound waste with other waste streams, especially bases or oxidizing agents, to prevent violent chemical reactions.[1]
-
Drain Disposal : Under no circumstances should this compound waste be poured down the sink.[1]
-
Final Disposal : When the hazardous waste container is no more than 80% full, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[1]
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.[4]
-
Prevent entry to the contaminated area.
-
The following diagram outlines the immediate steps for spill response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
